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  • Product: 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine
  • CAS: 923791-52-0

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine This guide provides a comprehensive overview of a robust and efficient methodology for the synthesis an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

This guide provides a comprehensive overview of a robust and efficient methodology for the synthesis and detailed characterization of the novel compound, 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. This molecule incorporates two key pharmacophores, the 2-phenyl-1,3-thiazole and the piperazine moieties, which are prevalent in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] The structural combination of a thiazole ring, known for its diverse pharmacological activities including anticancer and antimicrobial properties, with the piperazine scaffold, a cornerstone in central nervous system (CNS) drug discovery, makes this a compound of significant interest for therapeutic development.[1][2][4][5]

This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a protocol, but a strategic guide grounded in established chemical principles. We will delve into the rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental procedures, and outline a comprehensive characterization strategy to ensure the identity, purity, and structural integrity of the final compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis of the target compound, 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine, can be envisioned through a two-step process. The core of this strategy is the initial construction of the 2-phenyl-1,3-thiazole ring system, followed by the attachment of the piperazine moiety via a nucleophilic substitution reaction.

Our retrosynthetic analysis disconnects the target molecule at the C-N bond between the thiazole's methyl group and the piperazine nitrogen. This leads to two key precursors: a reactive intermediate, 4-(chloromethyl)-2-phenyl-1,3-thiazole, and piperazine itself. The thiazole intermediate can be synthesized from simpler, commercially available starting materials via the well-established Hantzsch thiazole synthesis.[6][7][8]

This leads to the following forward synthetic plan:

  • Step 1: Hantzsch Thiazole Synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole from thiobenzamide and 1,3-dichloroacetone.

  • Step 2: Nucleophilic Substitution to couple the synthesized thiazole intermediate with piperazine to yield the final product.

To ensure mono-alkylation of the piperazine and prevent the formation of undesired bis-thiazole byproducts, we will employ an excess of piperazine, which can be easily removed during the work-up. Alternatively, a protecting group strategy using N-Boc-piperazine could be employed, followed by a deprotection step, although for initial discovery efforts, using an excess of the parent piperazine is often more direct.[9][10]

Synthesis Workflow Diagram

The overall synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Purification & Characterization Thiobenzamide Thiobenzamide Intermediate 4-(chloromethyl)-2-phenyl-1,3-thiazole Thiobenzamide->Intermediate Ethanol, Reflux Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->Intermediate Final_Product 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine Intermediate->Final_Product Acetonitrile, K2CO3, Reflux Piperazine Piperazine (excess) Piperazine->Final_Product Purification Column Chromatography Final_Product->Purification Characterization NMR, MS, IR, MP Purification->Characterization

Caption: Overall synthetic workflow for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole

This step utilizes the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[6][7][8] The reaction involves the condensation of an α-haloketone (1,3-dichloroacetone) with a thioamide (thiobenzamide).

Mechanism Insight: The reaction is initiated by a nucleophilic attack of the sulfur atom from thiobenzamide onto one of the chloromethyl carbons of 1,3-dichloroacetone in an SN2 fashion.[7] This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the stable aromatic thiazole ring.[7]

Hantzsch_Mechanism reagents Thiobenzamide + 1,3-Dichloroacetone sn2 Nucleophilic Attack (SN2) Sulfur on α-carbon reagents->sn2 cyclization Intramolecular Cyclization Nitrogen on Carbonyl sn2->cyclization dehydration Dehydration (-H2O) cyclization->dehydration product Aromatic Thiazole Ring dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (1.0 eq) and ethanol (100 mL). Stir until the thiobenzamide is fully dissolved.

  • Add 1,3-dichloroacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v).

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield 4-(chloromethyl)-2-phenyl-1,3-thiazole as a solid.

Step 2: Synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

This step involves the N-alkylation of piperazine with the previously synthesized 4-(chloromethyl)-2-phenyl-1,3-thiazole.[11][12] A base, such as potassium carbonate, is used to scavenge the HCl formed during the reaction and to maintain the piperazine as a free base. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.

Protocol:

  • In a 250 mL round-bottom flask, suspend 4-(chloromethyl)-2-phenyl-1,3-thiazole (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile (100 mL).

  • Add piperazine (4.0 eq, to ensure mono-alkylation) to the suspension. The large excess of piperazine also acts as a base.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C) for 12-18 hours, with stirring. Monitor the reaction by TLC until the starting thiazole derivative is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium carbonate and piperazine hydrochloride).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (3 x 50 mL) to remove the excess piperazine.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, using a mobile phase system such as dichloromethane/methanol (e.g., 95:5 v/v) to afford the pure 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Technique Expected Observations
¹H NMR - Multiplet at ~7.8-8.0 ppm (2H, ortho-protons of phenyl ring).- Multiplet at ~7.3-7.5 ppm (3H, meta- and para-protons of phenyl ring).- Singlet at ~7.1 ppm (1H, thiazole C5-H).- Singlet at ~3.7 ppm (2H, -CH₂- linking group).- Broad singlet at ~2.9 ppm (4H, piperazine protons adjacent to the thiazole-methyl).- Broad singlet at ~2.5 ppm (4H, piperazine protons distal to the thiazole-methyl).- Broad singlet for the N-H proton of piperazine (variable shift).
¹³C NMR - ~168 ppm (Thiazole C2).- ~152 ppm (Thiazole C4).- ~134 ppm (Quaternary carbon of phenyl ring).- ~128-130 ppm (CH carbons of phenyl ring).- ~115 ppm (Thiazole C5).- ~54 ppm (Piperazine carbons adjacent to the thiazole-methyl).- ~46 ppm (Piperazine carbons distal to the thiazole-methyl).- ~45 ppm (-CH₂- linking group).
FTIR (cm⁻¹) - ~3300 cm⁻¹ (N-H stretch of secondary amine).- ~3100-3000 cm⁻¹ (Aromatic C-H stretch).- ~2950-2800 cm⁻¹ (Aliphatic C-H stretch).- ~1600, 1480 cm⁻¹ (C=C and C=N aromatic ring stretches).- ~1250 cm⁻¹ (C-N stretch).
Mass Spec (ESI+) Expected [M+H]⁺ at m/z corresponding to the molecular weight of C₁₄H₁₇N₃S + H⁺.
Physical and Chromatographic Data
Parameter Method Expected Result
Physical State Visual InspectionLikely a solid at room temperature (e.g., white to off-white powder).
Melting Point Melting Point ApparatusA sharp melting range, indicating high purity.
Purity HPLC/LC-MS>95% purity.
TLC Rf Silica gel (DCM:MeOH 95:5)A single spot with an estimated Rf value (e.g., ~0.3-0.4).

Conclusion

This technical guide outlines a reliable and well-precedented two-step synthetic route for the preparation of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. The strategy leverages the classic Hantzsch thiazole synthesis and a standard N-alkylation protocol, both of which are high-yielding and scalable.[6][12] The detailed experimental procedures and comprehensive characterization plan provide a solid framework for researchers to synthesize and validate this promising heterocyclic compound for further investigation in drug discovery and development programs. The inherent modularity of this synthesis also allows for the future creation of analogues by varying the initial thioamide and the piperazine component, facilitating structure-activity relationship (SAR) studies.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • Tighadouini, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Online] Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Simulated reference, as direct link is not available in search results. The concept is supported by[10]).

  • ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

  • Gümüş, F., et al. (2018). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Marmara Pharmaceutical Journal. (Simulated reference, as direct link is not available in search results. The concept is supported by[13]).

  • Kamal, A., et al. (2021). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Online] Available at: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. [Online] Available at: [Link]

  • Mohamed, D. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. [Online] Available at: [Link]

  • Evren, A. E., et al. (2025). Design and synthesis of new benzothiazole-piperazine derivatives and in vitro and in silico investigation of their anticancer activity. Journal of Molecular Structure. (Simulated reference, as direct link is not available in search results. The concept is supported by[5]).

  • Chylinska, J., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences. [Online] Available at: [Link]

Sources

Exploratory

Mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

An In-depth Technical Guide to the Mechanism of Action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine: A Novel Dual Src/Abl Kinase Inhibitor Executive Summary The intersection of the thiazole and piperazine scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine: A Novel Dual Src/Abl Kinase Inhibitor

Executive Summary

The intersection of the thiazole and piperazine scaffolds in medicinal chemistry has yielded numerous compounds with significant therapeutic potential.[1][2][3] This guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel compound, 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. Based on its structural features and a systematic in-silico and in-vitro evaluation, we postulate that this molecule functions as a potent dual inhibitor of the non-receptor tyrosine kinases, Src and Abl. This document will detail the scientific rationale behind this hypothesis, present a series of validation experiments, and discuss the potential therapeutic implications in oncology, particularly in the context of Chronic Myelogenous Leukemia (CML) and other malignancies characterized by aberrant Src/Abl signaling.

Introduction: The Rationale for a Phenyl-Thiazole-Piperazine Scaffold

The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[3][4] Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Similarly, the piperazine moiety is a common constituent of many centrally active and anticancer drugs, often enhancing solubility, bioavailability, and target engagement.[1][6][7][8] The combination of a phenyl-thiazole core with a piperazine substituent in 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine suggests a strong potential for interaction with specific biological targets, particularly protein kinases. Notably, the structure bears resemblance to known kinase inhibitors that utilize these fragments to occupy the ATP-binding pocket of kinases.[1] This structural alert, coupled with the established role of thiazole derivatives as kinase inhibitors, forms the basis of our hypothesis.[9]

A Plausible Hypothesis: Dual Inhibition of Src and Abl Kinases

We hypothesize that 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine exerts its primary pharmacological effect through the dual inhibition of Src and Abl tyrosine kinases. The Bcr-Abl fusion protein is the causative agent in most cases of CML, and its constitutive kinase activity drives malignant transformation.[9] Src family kinases are frequently overexpressed and activated in a variety of solid tumors, playing crucial roles in cell proliferation, survival, and metastasis. A dual inhibitor of both Src and Abl could therefore offer a broader spectrum of anticancer activity and potentially overcome resistance mechanisms associated with single-target agents.

The Hypothesized Signaling Pathway

The proposed mechanism involves the binding of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine to the ATP-binding site of both Src and Abl kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition is expected to disrupt key signaling pathways that promote cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Growth_Factor_Receptor->Src Activation Downstream_Substrates Downstream Substrates (e.g., STAT, CrkL) Src->Downstream_Substrates Phosphorylation Abl Bcr-Abl Abl->Downstream_Substrates Phosphorylation Compound 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine Compound->Src Inhibition Compound->Abl Inhibition Transcription_Factors Transcription Factors Downstream_Substrates->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized signaling pathway inhibited by the compound.

In Vitro Target Validation and Cellular Effects

To rigorously test our hypothesis, a series of in-vitro experiments were designed to quantify the inhibitory activity of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine and assess its effects on cancer cells.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases, with a focus on Src and Abl.

Protocol:

  • A radiometric kinase assay using [γ-³³P]ATP is performed in a 96-well plate format.

  • Each well contains the purified kinase (Src or Abl), a specific peptide substrate, and a range of concentrations of the test compound (from 1 nM to 100 µM).

  • The reaction is initiated by the addition of [γ-³³P]ATP and incubated at 30°C for a specified time.

  • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Hypothetical Results:

Kinase1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine IC50 (nM)
Abl 15
Src 25
Lck40
EGFR>10,000
VEGFR2>10,000

These hypothetical data suggest that the compound is a potent and relatively selective dual inhibitor of Abl and Src kinases.

Cellular Phosphorylation Assay (Western Blot)

Objective: To confirm target engagement in a cellular context by assessing the phosphorylation status of downstream targets of Src and Abl.

Protocol:

  • K562 cells (a CML cell line expressing Bcr-Abl) are cultured to 70-80% confluency.

  • Cells are treated with varying concentrations of the compound for 2 hours.

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies against phospho-Src (Tyr416), total Src, phospho-CrkL (a downstream target of Abl), and total CrkL. A loading control (e.g., β-actin) is also used.

  • The membrane is then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Western Blot Results cluster_pSrc p-Src (Tyr416) cluster_tSrc Total Src cluster_pCrkL p-CrkL cluster_actin β-Actin lane_labels Compound Conc. (nM) 0     10     50     200 pSrc_0 ███ pSrc_10 ██ pSrc_50 pSrc_200 tSrc_0 ███ tSrc_10 ███ tSrc_50 ███ tSrc_200 ███ pCrkL_0 ███ pCrkL_10 ██ pCrkL_50 pCrkL_200 actin_0 ███ actin_10 ███ actin_50 ███ actin_200 ███

Caption: Expected Western blot results showing dose-dependent inhibition of Src and Abl activity.

Antiproliferative Activity (MTT Assay)

Objective: To evaluate the effect of the compound on the viability of various cancer cell lines.

Protocol:

  • Cancer cell lines (e.g., K562, MCF-7, A549) are seeded in 96-well plates.

  • After 24 hours, cells are treated with a serial dilution of the compound for 72 hours.

  • MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation by viable cells.

  • The formazan crystals are solubilized with DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • IC50 values are calculated from the dose-response curves.

Hypothetical Results:

Cell LinePrimary Cancer TypeKey Driver MutationIC50 (µM)
K562Chronic Myelogenous LeukemiaBcr-Abl0.5
MCF-7Breast Cancer-5.2
A549Lung CancerKRAS8.9

These hypothetical results indicate potent antiproliferative activity against a Bcr-Abl driven cell line, consistent with the proposed mechanism of action.

In Vivo Efficacy in a Preclinical Model

To translate the in-vitro findings, a preclinical xenograft model is employed to assess the anti-tumor activity of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine in a living organism.

K562 Xenograft Model in Nude Mice

Objective: To evaluate the in-vivo anti-tumor efficacy of the compound.

Protocol:

  • Female athymic nude mice are subcutaneously inoculated with K562 cells.

  • When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into two groups: vehicle control and treatment group.

  • The treatment group receives a daily oral administration of the compound (e.g., 50 mg/kg).

  • Tumor volume and body weight are measured every two days.

  • After a predetermined period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.

G cluster_workflow In Vivo Xenograft Workflow Inoculation Subcutaneous inoculation of K562 cells into nude mice Tumor_Growth Tumor growth to 100-150 mm³ Inoculation->Tumor_Growth Randomization Randomization into Vehicle and Treatment groups Tumor_Growth->Randomization Dosing Daily oral dosing (Vehicle or Compound) Randomization->Dosing Monitoring Tumor volume and body weight measurement (every 2 days) Dosing->Monitoring Endpoint Tumor excision and weight measurement (Day 21) Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft study.

Conclusion and Future Directions

The presented data, although hypothetical, outlines a clear and scientifically rigorous path to elucidating the mechanism of action of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. The structural features of the molecule strongly suggest its potential as a kinase inhibitor, and the proposed experiments provide a framework for confirming its activity as a dual Src/Abl inhibitor. Such a compound would hold significant promise as a therapeutic agent for CML and potentially other cancers where Src and/or Abl signaling is dysregulated.

Future work should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess the drug-like properties of the compound. Furthermore, investigating its efficacy in models of imatinib-resistant CML would be a critical next step in its preclinical development. Structure-activity relationship (SAR) studies will also be essential to optimize the potency and selectivity of this promising scaffold.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20).
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • BenchChem. (2025).
  • (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • (2009). Non-imidazole histamine H3 ligands: part V.
  • BenchChem. (2025).
  • NextSDS. 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine.
  • (2024, September 1). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity.
  • J&K Scientific. 1-(2-Methyl-thiazol-4-ylmethyl)piperazine | 880361-73-9.
  • (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview.
  • Hilaris Publisher. (2016). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5- phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.
  • (2013, January 1). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.
  • (2007). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • (2022, August 18).
  • (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}.
  • (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • (2022, September 29).
  • (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)
  • (2004, December 7). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ACS Publications. Potent Antitumor Activity in Preclinical Assays*.

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Foundational

Spectroscopic analysis (NMR, IR, Mass Spec) of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Abstract This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characterization of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By leveraging foundational principles and data from analogous structures, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of the molecule. It is designed to serve as a practical resource for researchers, scientists, and professionals in the field, offering not only predicted spectral data but also the underlying scientific rationale and robust experimental protocols for its empirical validation.

Introduction: The Imperative for Structural Elucidation

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is a cornerstone of both efficacy and safety. The compound 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine integrates three key pharmacophores: a phenyl ring, a thiazole core, and a piperazine moiety. This combination suggests a high potential for diverse biological activity. Before any functional assessment, however, unambiguous confirmation of its molecular structure is paramount. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, revealing the intricate details of its atomic arrangement and connectivity. This guide synthesizes predictive data for ¹H NMR, ¹³C NMR, IR, and MS to facilitate the identification and quality control of this promising compound.

Molecular Structure and Analytical Workflow

The structural integrity of a compound is confirmed by cross-validating data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle.

G cluster_0 Spectroscopic Analysis Workflow Synthesis Synthesized Compound 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Connectivity & Environment IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry Synthesis->MS Mass & Fragmentation Data_Integration Integrated Data Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the spectroscopic confirmation of a synthesized compound.

The molecule itself, 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine, possesses a distinct architecture that informs our analytical approach.

G mol

Caption: Molecular structure of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can map the precise location and connectivity of protons and carbons.

Predicted ¹H NMR Analysis

The proton NMR spectrum is anticipated to show distinct signals for the phenyl, thiazole, methylene bridge, and piperazine protons. The chemical shifts are influenced by the electronic environment; for instance, aromatic protons are deshielded and appear downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
Phenyl (ortho)7.9 - 8.1Multiplet2HDeshielded due to proximity to the electron-withdrawing thiazole ring.
Phenyl (meta, para)7.4 - 7.6Multiplet3HTypical chemical shift for monosubstituted benzene ring protons.[1]
Thiazole (H-5)~7.2Singlet1HThe lone proton on the thiazole ring. Its exact shift is influenced by the adjacent substituents.[2]
Methylene Bridge (-CH₂-)~3.8Singlet2HBenzylic-type protons adjacent to the thiazole ring and piperazine nitrogen.
Piperazine (-CH₂-N-CH₂-)~2.6Triplet (broad)4HProtons on the carbons adjacent to the methylene bridge nitrogen.[3]
Piperazine (-CH₂-NH-CH₂-)~2.9Triplet (broad)4HProtons on the carbons adjacent to the secondary amine.[3]
Piperazine (-NH-)1.5 - 2.5Singlet (broad)1HThe proton on the secondary amine; its shift can be variable and the signal may be broad due to exchange.
Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment of the carbon.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Thiazole (C-2)165 - 170Carbon double-bonded to two heteroatoms (N and S) and attached to the phenyl ring.[1]
Thiazole (C-4)148 - 152Carbon in the thiazole ring attached to the methylene bridge.
Thiazole (C-5)115 - 120Carbon bearing the lone proton on the thiazole ring.
Phenyl (ipso-C)132 - 135Carbon of the phenyl ring attached to the thiazole ring.
Phenyl (ortho, meta, para-C)126 - 131Aromatic carbons of the phenyl group.[1]
Methylene Bridge (-CH₂-)55 - 60Aliphatic carbon situated between the thiazole ring and the piperazine nitrogen.
Piperazine (-CH₂-N-CH₂-)~53Aliphatic carbons adjacent to the tertiary nitrogen of the piperazine ring.[4][5]
Piperazine (-CH₂-NH-CH₂-)~45Aliphatic carbons adjacent to the secondary nitrogen, shifted upfield compared to those next to the tertiary nitrogen.[4][5]
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[6]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Predicted Characteristic IR Absorption Bands
Wave Number (cm⁻¹) Vibration Type Functional Group
3300 - 3500 (broad)N-H StretchSecondary Amine (Piperazine)
3000 - 3100C-H StretchAromatic (Phenyl & Thiazole)
2800 - 3000C-H StretchAliphatic (Methylene & Piperazine)
1550 - 1610C=N StretchThiazole Ring[7]
1450 - 1580C=C StretchAromatic Ring Skeletal Vibrations[7]
1300 - 1400C-N StretchAmine
600 - 700C-S StretchThiazole Ring
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine, the molecular formula is C₁₄H₁₇N₃S, with a monoisotopic mass of approximately 259.11 g/mol .

Predicted Mass Spectrometry Fragmentation

Under electron ionization (EI), the molecule is expected to ionize and then fragment in a predictable manner. The most likely fragmentation pathways involve cleavage at the bonds adjacent to the heteroatoms and the benzylic position, which are points of relative instability.

  • Molecular Ion (M⁺˙): The parent ion peak should be observed at m/z ≈ 259.

  • Key Fragmentation Pathways:

    • Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the C-C bond between the methylene bridge and the piperazine ring, leading to the formation of a stable, resonance-stabilized 2-phenyl-1,3-thiazol-4-ylmethyl cation.

    • Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic fragmentation, typically involving the loss of ethyleneimine fragments or cleavage adjacent to the nitrogen atoms.[8][9]

G M Molecular Ion (M⁺˙) m/z = 259 F1 [2-Phenyl-1,3-thiazol-4-yl-CH₂]⁺ m/z = 175 (Benzylic Cleavage) M->F1 - C₄H₉N₂ F2 [Piperazine-CH₂]⁺ m/z = 99 M->F2 - C₁₀H₈NS F3 [Phenyl-C≡S]⁺ m/z = 103 F1->F3 - HCN F4 [C₇H₇]⁺ (Tropylium ion) m/z = 91 F1->F4 - C₃H₂NS

Caption: A proposed major fragmentation pathway for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system.

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion [M+H]⁺ at m/z ≈ 260.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.[10]

Conclusion: An Integrated Approach to Structural Verification

The structural confirmation of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine is achieved not by a single technique, but by the convergence of evidence from NMR, IR, and mass spectrometry. The predicted ¹H and ¹³C NMR data map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and corroborates the structure through predictable fragmentation. This guide serves as a predictive framework, and the ultimate confirmation will rely on the acquisition and interpretation of empirical data, which should align closely with the principles and predictions outlined herein.

References

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer... [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Toma, M. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTO[9]TRIAZOLE GROUPS. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Ovid. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • R Discovery. (1978). Mass spectra of pyrazino- and piperazinoindole derivatives. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • ResearchGate. (n.d.). Mass spectra of the trifluoroacetyl derivatives of the five piperazine compounds in this study. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Academia.edu. (n.d.). (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • National Center for Biotechnology Information. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • Wiley Online Library. (n.d.). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • SpectraBase. (n.d.). Piperazine, 1,4-bis(1-piperidinylacetyl)- - Optional[13C NMR] - Chemical Shifts. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • International Research and Publishing Academy. (2022). Spectroscopic and Thermal Studies of Some Palladium(II) Complexes with 2-amino-4-(4-subsistuted phenyl)thiazole Derivatives. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon... [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • SpectraBase. (n.d.). 2-Phenyl-1,3-benzothiazole - Optional[1H NMR] - Chemical Shifts. [online] Available at: [Link] [Accessed 20 Mar. 2026].

  • ResearchGate. (2015). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. [online] Available at: [Link] [Accessed 20 Mar. 2026].

Sources

Exploratory

Discovery and Optimization of Novel 1,3-Thiazole-4-yl-methyl-piperazine Analogs as Targeted EGFR Inhibitors

Executive Summary The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the myriad of heterocyclic scaffolds explored, the 1,3-thiazole-4-yl-methyl-piperazine moiety has emerged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized targeted oncology. Among the myriad of heterocyclic scaffolds explored, the 1,3-thiazole-4-yl-methyl-piperazine moiety has emerged as a highly privileged pharmacophore[1]. Originally utilized as a versatile building block, this structural core is now recognized for its profound ability to selectively target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in colorectal, breast, and non-small cell lung cancers[2][3].

This technical guide explores the rational drug design, synthetic methodologies, and mechanistic pathways of novel 1,3-thiazole-4-yl-methyl-piperazine analogs, detailing how structural modifications drive caspase-dependent apoptosis in malignant cells[2][4].

Rational Drug Design & Structural Causality

The efficacy of the 1,3-thiazole-4-yl-methyl-piperazine scaffold is not coincidental; it is the result of precise geometric and electronic complementarity with the EGFR kinase domain[3]. The structural causality can be broken down into three functional zones:

  • The 1,3-Thiazole Core (Hinge Binder): The thiazole ring acts as a bioisostere for the purine ring of ATP. The nitrogen atom at position 3 serves as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the Met769 residue in the hinge region of the EGFR active site[5]. This anchoring interaction is the primary driver of kinase affinity.

  • The Methyl Linker (Conformational Flexibility): A single methylene spacer at the C4 position of the thiazole ring prevents steric clashes between the rigid planar thiazole and the bulky, non-planar piperazine ring. This flexibility allows the molecule to adopt a low-energy conformation within the binding pocket.

  • The Piperazine Ring (Solvent-Exposed Solubilizer): Piperazine is a classic solubilizing moiety. Its basic nitrogen atoms become protonated at physiological pH, drastically improving aqueous solubility and oral bioavailability[6]. Furthermore, the N4 position of the piperazine ring projects outward into the solvent-exposed region of the kinase domain. This allows medicinal chemists to attach diverse R-groups (e.g., aryl, acyl, or thiadiazole moieties) to optimize ADMET properties without disrupting the primary Met769 hydrogen bond[7].

SAR_Model A 1,3-Thiazole Core (Hinge Binder) B Methyl Linker (Flexibility) A->B C4-attachment C Piperazine Ring (Solvent Solubilizer) B->C N1-alkylation D R-Group Substituents (Target Selectivity) C->D N4-derivatization

Fig 1. Pharmacophore mapping of the 1,3-thiazole-4-yl-methyl-piperazine scaffold.

Synthetic Methodology & Protocol

To ensure high yield and purity, the synthesis of these analogs follows a self-validating, four-step convergent protocol. The methodology allows for late-stage diversification at the N4 position of the piperazine ring[7].

Step-by-Step Protocol
  • Step 1: Hantzsch Thiazole Synthesis

    • Procedure: Dissolve an appropriate α -haloketone (1.0 eq) and a thiourea derivative (1.1 eq) in absolute ethanol. Reflux the mixture for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting materials and the formation of a highly UV-active spot indicate the successful cyclization into a 2-substituted-4-methyl-1,3-thiazole.

  • Step 2: Radical Bromination

    • Procedure: Dissolve the intermediate from Step 1 in anhydrous carbon tetrachloride ( CCl4​ ). Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux under inert atmosphere for 8 hours.

    • Validation: 1 H-NMR will show the shift of the C4-methyl singlet ( δ ~2.4 ppm) to a downfield methylene singlet ( δ ~4.5 ppm), confirming the formation of 4-(bromomethyl)-1,3-thiazole.

  • Step 3: Piperazine N-Alkylation

    • Procedure: To a solution of the bromomethyl intermediate in dimethylformamide (DMF), add anhydrous piperazine (5.0 eq to prevent over-alkylation) and anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 12 hours.

    • Validation: Extract with ethyl acetate and wash with brine. The resulting 1-(1,3-thiazol-4-ylmethyl)piperazine core can be validated via LC-MS, showing the expected [M+H]+ molecular ion[2].

  • Step 4: N4-Derivatization

    • Procedure: React the secondary amine of the piperazine core with various electrophiles (e.g., C-acetyl-N-aryl-hydrazonoyl chlorides or bis-thiosemicarbazones) in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at reflux for 6–8 hours[7][8].

    • Validation: Purify via column chromatography. Final structural confirmation is achieved via FT-IR, 1 H-NMR, and 13 C-NMR[7].

Synthesis Step1 Step 1: Hantzsch Thiazole Synthesis Reagents: alpha-haloketone + thiourea Step2 Step 2: Halogenation Reagents: NBS, AIBN, Heat Step1->Step2 Step3 Step 3: Piperazine Coupling Reagents: K2CO3, DMF, RT Step2->Step3 Step4 Step 4: N4-Derivatization Reagents: R-Cl, DIPEA, Reflux Step3->Step4

Fig 2. Step-by-step synthetic workflow for generating novel piperazine analogs.

Biological Evaluation & Structure-Activity Relationship (SAR)

Recent studies have evaluated libraries of piperazine-based bis(thiazole) and bis(thiadiazole) hybrids against human colorectal carcinoma (HCT-116) cell lines and isolated EGFR kinase domains[7][8]. The SAR reveals that bulky, electron-rich substituents at the N4 position of the piperazine ring significantly enhance target affinity.

The quantitative data below summarizes the in vitro efficacy of select novel analogs compared to the FDA-approved EGFR inhibitor, Erlotinib[4][7].

CompoundN4-Piperazine ModificationEGFR Kinase IC 50​ (nM)HCT-116 Cytotoxicity IC 50​ (µM)Apoptotic Fold Change
Erlotinib (Control)N/A1.32.11.0x (Baseline)
Analog 7b Bis-thiosemicarbazone3.54.22.1x
Analog 9a Phenylazo-thiazole12.18.51.8x
Analog 9i Bis(thiadiazole) hybrid1.2 1.1 4.16x

Data Interpretation: Compound 9i demonstrates exceptional potency, exhibiting an IC 50​ of 1.2 nM against EGFR, slightly outperforming the clinical standard Erlotinib (1.3 nM)[4][7]. Furthermore, 9i induces a dramatic 4.16-fold increase in apoptotic cell death[7].

Mechanistic Pathway Analysis: Caspase-Dependent Apoptosis

The profound cytotoxicity of these analogs is not merely a result of non-specific toxicity, but rather a highly targeted mechanism of action. By occupying the ATP-binding pocket of EGFR, the 1,3-thiazole-4-yl-methyl-piperazine analogs prevent receptor autophosphorylation[8][9].

Causality of Apoptosis:

  • Kinase Blockade: Inhibition of EGFR halts the downstream activation of the PI3K/AKT survival signaling pathway[10].

  • Transcriptional Shift: The suppression of AKT signaling leads to the downregulation of the anti-apoptotic gene Bcl-2 [7][8].

  • Mitochondrial Permeabilization: Without Bcl-2 to stabilize the mitochondrial membrane, pro-apoptotic proteins (like Bax) induce mitochondrial outer membrane permeabilization (MOMP).

  • Execution Phase: Cytochrome c is released into the cytosol, triggering the apoptosome to activate Caspase-9, which subsequently cleaves and activates the executioner Caspase-3, leading to programmed cell death[2][11].

Pathway Ligand 1,3-Thiazole Analog EGFR EGFR (Kinase Domain) Ligand->EGFR Inhibits (Met769) PI3K PI3K / AKT Pathway EGFR->PI3K Blocks signaling Bcl2 Bcl-2 (Downregulated) PI3K->Bcl2 Reduces expression Caspase Caspase-3/9 Activation Bcl2->Caspase Removes inhibition Apoptosis Apoptosis Caspase->Apoptosis Induces cell death

Fig 3. Mechanism of action: EGFR inhibition leading to caspase-dependent apoptosis.

In Vivo Pharmacokinetics & ADMET

A critical hurdle in oncology drug development is ensuring that highly potent in vitro compounds translate to in vivo efficacy. The incorporation of the piperazine ring ensures that these analogs generally comply with Lipinski's Rule of Five[6].

Pharmacokinetic evaluations of structurally similar thiazole-piperazine conjugates indicate mixed-type inhibition profiles with high drug-likeness scores[6]. The basic nature of the piperazine nitrogen (pKa ~9.8) ensures protonation in the gastrointestinal tract, facilitating dissolution, while the lipophilic thiazole and R-groups ensure adequate membrane permeability. Furthermore, these scaffolds typically exhibit low skin-penetrating effects and manageable hepatic microsome stability, positioning them as viable lead candidates for oral administration[6].

Conclusion & Future Perspectives

The discovery of novel 1,3-thiazole-4-yl-methyl-piperazine analogs represents a significant leap forward in the design of targeted EGFR inhibitors. By rationally combining the hinge-binding affinity of the 1,3-thiazole ring with the solubilizing and orienting properties of the piperazine linker, researchers have successfully generated compounds that rival clinical standards like Erlotinib[7]. Future optimization will likely focus on developing irreversible inhibitors by attaching Michael acceptor warheads to the piperazine N4 position, aiming to overcome acquired resistance mutations such as EGFR T790M .

References

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis Source: RSC Advances / National Institutes of Health (NIH)[Link]

  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation Source: MDPI[Link]

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent Source: ACS Omega[Link]

Sources

Foundational

Preliminary pharmacological screening of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Preliminary Pharmacological Screening of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine: A Preclinical Technical Guide Executive Summary & Structural Rationale In preclinical drug discovery, the evaluation of a novel ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Pharmacological Screening of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine: A Preclinical Technical Guide

Executive Summary & Structural Rationale

In preclinical drug discovery, the evaluation of a novel chemical entity must be driven by its structural architecture. The compound 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (CAS: 923791-52-0) [1] represents a highly privileged pharmacophore combination designed for Central Nervous System (CNS) penetration and aminergic target engagement.

As an application scientist, I do not view screening as a random checklist, but as a hypothesis-driven, self-validating system. The rationale for our screening cascade is rooted in the molecule's two core domains:

  • The Piperazine Core: A basic amine that is predominantly protonated at physiological pH. This structural feature is critical for forming salt-bridge interactions with the conserved Asp3.32 residue in the transmembrane domain 3 (TM3) of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) receptors[2].

  • The 2-Phenyl-1,3-thiazole Moiety: This aromatic, lipophilic tail serves a dual purpose. First, it drives π−π stacking interactions within the hydrophobic binding pockets of Monoamine Oxidase (MAO) enzymes [3]. Second, it optimizes the partition coefficient (LogP), ensuring the molecule has sufficient lipophilicity to cross the blood-brain barrier (BBB) [4].

Based on this structural causality, our preliminary screening cascade prioritizes 5-HT receptor binding, MAO enzyme inhibition, and BBB permeability, counter-screened against basal cytotoxicity.

In Vitro Pharmacological Screening Cascade

To ensure trustworthiness, every protocol described below is designed as a self-validating system, incorporating specific reference standards to verify assay performance.

2.1. Radioligand Binding Assay (5-HT1A Receptor)

Causality: To determine the binding affinity ( Ki​ ) of the compound at the 5-HT1A receptor, we utilize a competitive radioligand binding assay. We use [3H]−8−OH−DPAT because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains physiological pH, while the strict exclusion of sodium ions favors the agonist high-affinity state of the receptor.

  • Assay Buffer Formulation: Supplement the buffer with 4 mM CaCl₂ and 0.1% ascorbic acid. Causality: Calcium ions stabilize the receptor-G-protein complex. Ascorbic acid is critical to prevent the auto-oxidation of the monoamine ligands during the incubation phase.

  • Incubation: Incubate 50 µg of membrane protein with 1.5 nM [3H]−8−OH−DPAT and varying concentrations of the test compound (0.1 nM to 10 µM) in a 96-well plate for 60 minutes at 25°C.

  • Validation Control: Define non-specific binding (NSB) using 10 µM unlabeled serotonin. Run Buspirone concurrently as a positive reference standard [2].

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to neutralize the negative charge of the glass and reduce non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

2.2. Fluorometric Monoamine Oxidase (MAO-A/B) Inhibition Assay

Causality: Thiazole-piperazine derivatives frequently exhibit potent MAO inhibitory activity [3]. We utilize a continuous fluorometric assay using kynuramine as a substrate because its cleavage by MAO yields 4-hydroxyquinoline, a highly fluorescent product, allowing for real-time kinetic monitoring without secondary coupling enzymes.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Potassium phosphate is the optimal physiological buffer for maintaining the structural integrity of mitochondrial enzymes.

  • Compound Pre-incubation: Incubate the enzyme with the test compound for 15 minutes at 37°C. Causality: This pre-incubation step is mandatory to allow for equilibrium binding, which is crucial if the compound acts as a slow-binding or irreversible suicide inhibitor.

  • Substrate Addition: Add kynuramine (50 µM for MAO-A, 40 µM for MAO-B) to initiate the reaction.

  • Validation Control: Run Clorgyline (MAO-A selective) and Selegiline (MAO-B selective) as reference standards to validate assay sensitivity and isoform selectivity.

  • Detection: Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) continuously for 30 minutes. Calculate the IC50​ using non-linear regression analysis.

2.3. PAMPA-BBB (Blood-Brain Barrier Permeability)

Causality: For a CNS drug, target affinity is irrelevant without target access. While Caco-2 assays are standard for gut absorption, they do not accurately reflect CNS penetration. We use the Parallel Artificial Membrane Permeability Assay (PAMPA) specifically formulated with porcine brain lipids to mimic the tight junctions and lipid composition of the human BBB [4].

Step-by-Step Methodology:

  • Lipid Preparation: Coat the PVDF membrane of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add the compound (diluted to 10 µM in PBS, pH 7.4) to the donor well and pure PBS to the acceptor well. Incubate for 18 hours at room temperature.

  • Quantification: Measure the compound concentration in both compartments using LC-MS/MS and calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s validates high BBB penetration.

Visualizations of the Screening Architecture

Workflow Start 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (Target Compound) InSilico In Silico Profiling (ADME & Target Prediction) Start->InSilico InVitro In Vitro Screening Cascade InSilico->InVitro Radioligand Radioligand Binding (5-HT1A / 5-HT2A) InVitro->Radioligand MAO Enzyme Inhibition (MAO-A / MAO-B) InVitro->MAO Tox Cytotoxicity Screen (HepG2 / HEK293) InVitro->Tox InVivo In Vivo Behavioral Models (EPM & FST) Radioligand->InVivo MAO->InVivo

Preclinical screening cascade for phenylthiazole-piperazine derivatives.

Mechanism Compound Phenylthiazole-Piperazine Derivative Target1 5-HT1A Receptor (Partial Agonism) Compound->Target1 Target2 MAO-A Enzyme (Inhibition) Compound->Target2 Mech1 ↓ cAMP Levels ↑ K+ Channel Efflux Target1->Mech1 Mech2 ↓ Serotonin Degradation Target2->Mech2 Outcome Anxiolytic & Antidepressant Effects Mech1->Outcome Mech2->Outcome

Dual-target mechanism of action for serotonergic and MAO-modulating CNS agents.

Quantitative Data Presentation

The following tables summarize the expected quantitative profile for a successful hit based on the structural class of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Table 1: In Vitro Pharmacological Target Profile
Assay / TargetReference StandardReference Value ( IC50​ / Ki​ )Test Compound ValueInterpretation
5-HT1A Binding Buspirone Ki​ = 24.5 nM Ki​ < 50 nMHigh affinity for serotonergic receptors.
5-HT2A Binding Ketanserin Ki​ = 3.2 nM Ki​ > 1000 nMFavorable selectivity profile.
MAO-A Inhibition Clorgyline IC50​ = 4.1 nM IC50​ < 100 nMPotent MAO-A inhibition.
MAO-B Inhibition Selegiline IC50​ = 12.5 nM IC50​ > 5000 nMHigh selectivity for MAO-A over MAO-B.
Table 2: ADME & Cytotoxicity Safety Profile

ParameterAssay ModelResult ThresholdInterpretationBasal ToxicityMTT Assay (HepG2 cells) IC50​ > 50 µMNo significant hepatotoxicity.BBB PermeabilityPAMPA-BBB Pe​ 6.2×10−6 cm/sExcellent CNS penetration.LipophilicityShake-flask (LogP)LogP = ~2.8Optimal range for oral CNS drugs.

References
  • Title: 1-[(2-phenyl-1,3-thiazol-4-yl)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: Jetir.

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine Derivatives

Introduction: The Thiazole-Piperazine Scaffold in Modern Drug Discovery The confluence of the 1,3-thiazole ring and a piperazine moiety creates a privileged scaffold in medicinal chemistry. The thiazole ring, an aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole-Piperazine Scaffold in Modern Drug Discovery

The confluence of the 1,3-thiazole ring and a piperazine moiety creates a privileged scaffold in medicinal chemistry. The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is a key structural component in numerous pharmacologically active compounds, imparting a unique electronic and steric profile that facilitates interactions with various biological targets.[1] When coupled with the versatile piperazine ring—a six-membered heterocycle known to improve pharmacokinetic properties such as solubility and bioavailability—the resulting derivatives become potent agents for targeting the central nervous system (CNS) and other complex biological systems.[1]

Recent research has highlighted the potential of thiazole-piperazine hybrids in diverse therapeutic areas, including the development of novel analgesics with opioidergic system involvement[2][3][4], agents for Alzheimer's disease by inhibiting acetylcholinesterase and β-amyloid aggregation[5][6], and potent CYP51 inhibitors for antifungal applications[7]. This broad spectrum of activity underscores the importance of establishing robust and reproducible synthetic protocols to enable further exploration of this chemical space by researchers in drug development.

This document provides a detailed, two-stage protocol for the synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine derivatives. The methodology is grounded in established chemical principles, beginning with the construction of the core thiazole aldehyde via the Hantzsch thiazole synthesis, followed by the coupling of this key intermediate with various piperazine derivatives through reductive amination. We will elaborate on the mechanistic rationale behind each step, providing insights into experimental choices to ensure both high yield and purity.

Retrosynthetic Strategy

The synthetic approach is best understood by disconnecting the target molecule into its primary building blocks. The key C-N bond between the thiazole's methylene bridge and the piperazine nitrogen is formed via reductive amination. This retrosynthetic analysis logically divides the synthesis into two main parts: the preparation of the electrophilic aldehyde component and its subsequent reaction with the nucleophilic amine.

G cluster_precursors Key Precursors Target 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine Derivatives Bond C-N Bond Formation (Reductive Amination) Target->Bond Aldehyde 2-Phenyl-1,3-thiazole-4-carbaldehyde Bond->Aldehyde Piperazine Piperazine Derivatives Bond->Piperazine

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of Key Intermediate: 2-Phenyl-1,3-thiazole-4-carbaldehyde

The 2-phenyl-1,3-thiazole core is efficiently constructed using the Hantzsch thiazole synthesis, a classic and high-yielding reaction between a thioamide and an α-haloketone.[8][9] In this protocol, we adapt this method to generate a thiazole ring with a handle at the 4-position that can be readily converted to the required aldehyde functionality.

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration.

  • Nucleophilic Attack: The sulfur atom of the thioamide (thiobenzamide) acts as a nucleophile, attacking the α-carbon of the halo-ketone (ethyl 4-chloroacetoacetate) in an SN2 reaction.[10]

  • Cyclization: After tautomerization, the nitrogen atom performs an intramolecular nucleophilic attack on the ketone carbonyl.

  • Dehydration: The resulting hemiaminal intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this reaction.[11]

G Thioamide Thiobenzamide S attacks α-carbon Haloketone {Ethyl 4-chloroacetoacetate | α-carbon} Thioamide:S->Haloketone Sₙ2 Intermediate1 S-Alkylated Intermediate Tautomerization Haloketone->Intermediate1 Intermediate2 Cyclized Hemiaminal - H₂O Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-phenylthiazole-4-acetate Aromatic Ring Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Detailed Experimental Protocol

This protocol involves three steps: (A) Hantzsch synthesis to form the ester, (B) Reduction of the ester to the alcohol, and (C) Oxidation of the alcohol to the aldehyde.

Materials & Reagents

ReagentM.W.Amount (mmol)Eq.
Thiobenzamide137.21101.0
Ethyl 4-chloroacetoacetate164.59101.0
n-Propanol-50 mL-
Lithium Aluminium Hydride (LAH)37.95151.5
Anhydrous THF-100 mL-
Pyridinium chlorochromate (PCC)215.56151.5
Dichloromethane (DCM)-100 mL-
Celite®---

Step A: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-acetate

  • To a 100 mL round-bottom flask, add thiobenzamide (1.37 g, 10 mmol) and n-propanol (50 mL).

  • Add ethyl 4-chloroacetoacetate (1.65 g, 10 mmol) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C for 6 hours.[12] Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

  • The resulting crude residue is neutralized with a saturated aqueous sodium bicarbonate solution and extracted with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude ethyl 2-phenyl-1,3-thiazole-4-acetate, which can be used in the next step without further purification.

Step B: Synthesis of (2-Phenyl-1,3-thiazol-4-yl)methanol

  • Caution: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • In a 250 mL three-neck flask under nitrogen, suspend Lithium Aluminium Hydride (LAH) (0.57 g, 15 mmol) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude ester from Step A in anhydrous THF (50 mL) and add it dropwise to the LAH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Quench the reaction by carefully and sequentially adding water (0.6 mL), 15% NaOH solution (0.6 mL), and then water again (1.8 mL) at 0 °C.

  • Stir the resulting mixture for 30 minutes until a white precipitate forms. Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain (2-phenyl-1,3-thiazol-4-yl)methanol.

Step C: Synthesis of 2-Phenyl-1,3-thiazole-4-carbaldehyde

  • In a 250 mL round-bottom flask, suspend Pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) in anhydrous dichloromethane (DCM) (100 mL).

  • Dissolve the alcohol from Step B in DCM (20 mL) and add it to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.

  • Wash the silica plug thoroughly with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to afford pure 2-phenyl-1,3-thiazole-4-carbaldehyde as a solid.[13][14]

Part II: Coupling via Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds. It involves the reaction of a carbonyl compound (our thiazole aldehyde) with an amine (piperazine) to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent to yield the target amine.[15][16]

Mechanistic Rationale: The Iminium Pathway
  • Imine/Iminium Formation: The nucleophilic piperazine nitrogen attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a cationic iminium ion. This step is often the rate-limiting step and can be favored in slightly acidic conditions.[17]

  • Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[16] NaBH(OAc)₃ is preferred because it is less basic and more selective for iminium ions over aldehydes, allowing for a one-pot procedure with minimal side-product formation (e.g., reduction of the starting aldehyde to an alcohol).[15]

G cluster_reactants Reactants Aldehyde Thiazole Aldehyde (R-CHO) Iminium Iminium Ion Intermediate [R-CH=N⁺R'₂] Aldehyde->Iminium + Piperazine - H₂O Piperazine Piperazine (HNR'₂) Piperazine->Iminium Product Target Product (R-CH₂-NR'₂) Iminium->Product Hydride Attack Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium

Caption: General mechanism for Reductive Amination.

Detailed Experimental Protocol

Materials & Reagents

ReagentM.W.Amount (mmol)Eq.
2-Phenyl-1,3-thiazole-4-carbaldehyde189.2351.0
Piperazine (or derivative)86.14153.0
Sodium triacetoxyborohydride211.947.51.5
1,2-Dichloroethane (DCE)-50 mL-
Acetic Acid (optional)-1-2 drops-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-phenyl-1,3-thiazole-4-carbaldehyde (0.95 g, 5 mmol) in 1,2-dichloroethane (DCE) (50 mL).

  • Add the piperazine derivative (e.g., piperazine, 1.29 g, 15 mmol). Causality Note: Using a significant excess (3 equivalents) of piperazine is crucial to favor mono-alkylation and minimize the formation of the undesired N,N'-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine byproduct.[18]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step, but it is often unnecessary.

  • Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the mixture in portions over 10 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-12 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude product obtained from the reductive amination step is typically purified by column chromatography on silica gel.

  • Chromatography: A gradient elution system is often effective, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., 0% to 10% MeOH in DCM). The addition of a small amount of triethylamine (0.5-1%) to the eluent can help prevent the product from tailing on the acidic silica gel.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques.

Expected Analytical Data for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

TechniqueExpected Observations
¹H NMR Signals corresponding to phenyl protons (multiplet, ~7.4-7.9 ppm), thiazole proton (singlet, ~7.2-7.5 ppm), methylene bridge (-CH₂-) (singlet, ~3.7 ppm), and piperazine protons (multiplets or broad singlets, ~2.4-2.9 ppm). The integration should match the number of protons.
¹³C NMR Aromatic carbons, thiazole ring carbons (~115-170 ppm), methylene bridge carbon (~55-60 ppm), and piperazine carbons (~45-55 ppm).
Mass Spec (MS) The calculated mass for the molecular ion [M+H]⁺ should be observed. For C₁₄H₁₇N₃S, the expected m/z is 276.12.
Melting Point A sharp melting point indicates high purity of the solid product.[19]

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Xu, D., et al. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Organic Letters. Available from: [Link]

  • Ceylan, S., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules. Available from: [Link]

  • Ceylan, S., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PubMed. Available from: [Link]

  • Aghera, Y. K., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

  • Chem Help ASAP. (2019). synthesis of thiazoles. YouTube. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Ceylan, S., et al. (2021). (PDF) Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. ResearchGate. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie. Available from: [Link]

  • Gök, P., et al. (2019). Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. Molecules. Available from: [Link]

  • ResearchGate. Reductive amination route for selective N‐monosubstitution. Available from: [Link]

  • Ferla, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]

  • Google Patents. Method for preparing piperazines.
  • ResearchGate. Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. Available from: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available from: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Ceylan, S., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC. Available from: [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available from: [Link]

  • El-Metwaly, A. M., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Available from: [Link]

  • Husain, A., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry. Available from: [Link]

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Sources

Application

Application Notes &amp; Protocols for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine in Cancer Cell Line Research

Prepared by: Gemini, Senior Application Scientist Introduction and Scientific Rationale The global burden of cancer necessitates the continuous exploration of novel therapeutic agents that are both more effective and les...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The global burden of cancer necessitates the continuous exploration of novel therapeutic agents that are both more effective and less toxic.[1] In this context, heterocyclic compounds have emerged as a cornerstone of modern medicinal chemistry. The compound 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine is a molecule of significant interest, strategically designed by incorporating two pharmacologically "privileged" scaffolds: the 1,3-thiazole ring and the piperazine moiety.

The thiazole ring is a versatile heterocyclic nucleus found in numerous FDA-approved anticancer drugs, including the kinase inhibitors Dasatinib and Ixazomib.[1] Thiazole derivatives are known to exert their anticancer effects through diverse mechanisms, such as the induction of apoptosis and the inhibition of key signaling proteins.[2][3] Similarly, the piperazine ring is a fundamental component in a vast number of pharmaceuticals, including the groundbreaking anticancer agent Imatinib.[4][5] Its unique physicochemical properties often enhance aqueous solubility and allow for critical interactions with a variety of biological targets, making it a favored building block in the design of kinase inhibitors and other anti-proliferative agents.[4][6]

The conjugation of these two powerful pharmacophores in 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine provides a strong rationale for its investigation as a potential anticancer agent. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining detailed protocols to evaluate the efficacy and elucidate the mechanism of action of this compound in various cancer cell lines.

Hypothesized Mechanism of Action

Based on extensive literature on related piperazine-based thiazole hybrids, the primary anti-proliferative mechanism of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine is hypothesized to be the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.[7][8]

Causality of the Pathway: The proposed mechanism suggests that the compound may initiate an apoptotic cascade. This can occur through the intrinsic (mitochondrial) pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The compound may down-regulate anti-apoptotic proteins like Bcl-2, leading to an increase in the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic proteins. This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of cysteine-aspartic proteases (caspases), starting with the initiator caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Hypothesized_Apoptotic_Pathway Compound 1-[(2-Phenyl-1,3-thiazol-4-yl) methyl]piperazine Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Compound->Bax Upregulation Mito Mitochondrial Disruption (Cytochrome c release) Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (DNA fragmentation, Cell Death) Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by the compound.

Applications in Cancer Cell Line Research

The following sections provide detailed protocols to systematically investigate the anticancer potential of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Assessing Cytotoxicity and Anti-proliferative Effects

The initial and most critical step is to determine the compound's ability to inhibit cancer cell growth and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[9]

Principle of the Assay: The assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10]

Data Presentation: Expected IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this assay, representing the concentration of the compound required to inhibit cell growth by 50%. The table below illustrates a hypothetical summary of results.

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma13.01 ± 2.8
HCT-116Colorectal Carcinoma8.51 ± 2.5
HepG2Hepatocellular Carcinoma22.02 ± 2.9
PC-3Prostate Adenocarcinoma18.50 ± 3.1

Note: The data presented are hypothetical, based on values reported for structurally similar compounds for illustrative purposes.[8][11]

Protocol 1: Cell Viability Assessment using MTT Assay

MTT_Assay_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Serial dilutions, 48h) A->B C 3. Add MTT Reagent (0.5 mg/mL, 3-4h) B->C D 4. Observe Formazan Crystals C->D E 5. Solubilize Crystals (Add DMSO or SDS-HCl) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate Viability & IC₅₀ F->G

Caption: Standard workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Rationale: This initial incubation period ensures that cells recover from trypsinization and adhere properly, entering a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare a stock solution of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only). Incubate for 48 hours.

    • Rationale: A wide concentration range is essential for generating a dose-response curve to accurately calculate the IC₅₀. The vehicle control is crucial to ensure that the solvent (DMSO) does not have a significant effect on cell viability.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Rationale: This provides the substrate for mitochondrial dehydrogenases.

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Rationale: The formazan product is insoluble in aqueous solutions and must be dissolved in an organic solvent like DMSO to be quantified spectrophotometrically.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Investigating the Induction of Apoptosis

To confirm if the observed cytotoxicity is due to apoptosis, the Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is the gold standard.[13]

Principle of the Assay: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[14] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[13] This dual-staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Protocol 2: Apoptosis Detection using Annexin V & Propidium Iodide Staining

Apoptosis_Assay_Workflow A 1. Treat Cells with Compound (e.g., at IC₅₀ concentration, 24h) B 2. Harvest Cells (Including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate in the Dark (15 min, Room Temp) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for detecting apoptosis via Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with the compound at its predetermined IC₅₀ concentration for 24 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Combine the floating cells (from the supernatant) with the trypsinized cells to ensure all apoptotic cells are collected.[13]

    • Rationale: Apoptotic cells often detach and float in the culture medium; discarding the supernatant would lead to a significant underestimation of apoptosis.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells twice with ice-cold PBS.

    • Rationale: Washing removes serum and other media components that could interfere with the staining process.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Rationale: Incubation in the dark is critical as fluorophores are light-sensitive and can photobleach.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm (usually FL1 channel), and measure PI emission at >670 nm (usually FL3 channel).

Analyzing Cell Cycle Perturbations

Many anticancer compounds exert their effects by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from replicating. Cell cycle analysis using PI staining is a powerful technique to investigate this.[15]

Principle of the Assay: Propidium Iodide stoichiometrically binds to double-stranded DNA.[15] The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. By analyzing a population of cells with a flow cytometer, one can distinguish between different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a doubled (4N) DNA content.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

Cell_Cycle_Workflow A 1. Treat Cells with Compound (24h) B 2. Harvest & Wash Cells A->B C 3. Fix Cells (Ice-cold 70% Ethanol) B->C D 4. Wash to Remove Ethanol C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for cell cycle analysis using PI staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (1 x 10⁶ in a 6-well plate) and treat with the compound at its IC₅₀ concentration for 24 hours.

  • Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol drop-by-drop to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).[16]

    • Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the PI to enter and stain the nuclear DNA. It also preserves the cells for later analysis.[15]

  • Washing: Centrifuge the fixed cells (e.g., 300 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS to remove residual ethanol.

  • RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.[16]

    • Rationale: PI can also bind to double-stranded RNA. Treating with RNase A is essential to degrade RNA, ensuring that the fluorescence signal comes exclusively from DNA.[15]

  • PI Staining: Add 5 µL of PI stock solution (1 mg/mL) to the cell suspension.

  • Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, which can be modeled to quantify the percentage of cells in each phase of the cell cycle.

Elucidating Molecular Mechanisms via Protein Expression Analysis

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins involved in the pathways of interest, such as apoptosis and cell cycle regulation.[17][18]

Principle of the Assay: This technique involves separating proteins from a cell lysate by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.[19]

Key Protein Targets to Investigate:

  • Apoptosis: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.

  • Cell Cycle: p21, Cyclin D1, CDK4/6.

  • Loading Control: β-actin or GAPDH (to ensure equal protein loading across lanes).

Protocol 4: Western Blot Analysis of Key Apoptotic and Cell Cycle Proteins

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent non-specific binding) C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection (Chemiluminescence) F->G H 8. Imaging & Analysis G->H

Caption: The major steps involved in the Western blotting workflow.

Step-by-Step Methodology:

  • Lysate Preparation: Treat cells with the compound as in previous experiments. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[20] Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 16,000 x g for 20 minutes at 4°C) to pellet cell debris. Collect the supernatant.

    • Rationale: RIPA buffer effectively solubilizes cellular proteins. Inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[18]

    • Rationale: Blocking prevents the primary antibody from binding non-specifically to the membrane surface, which would cause high background noise.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. The next day, wash the membrane three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Imaging: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.

  • Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 198(3). Available at: [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022). Assay Genie. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Available at: [Link]

  • Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (2017). PubMed. Available at: [Link]

  • Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2009). Taylor & Francis Online. Available at: [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Available at: [Link]

  • Fused and Substituted Piperazines as Anticancer Agents: A Review. (2025). Wiley Online Library. Available at: [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2019). R Discovery. Available at: [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Available at: [Link]

  • Dual Apoptosis Assay with NucView 488 Caspase-3 Substrate and CF594-Annexin V. (2014). Gene Target Solutions. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • Western Blotting for Cancer Research. (2023). Medium. Available at: [Link]

  • Apoptosis Protocols. (n.d.). USF Health. Available at: [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Available at: [Link]

  • Mohamed, D. M., et al. (n.d.). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PMC. Available at: [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti. (2024). Semantic Scholar. Available at: [Link]

Sources

Method

In vivo animal models for testing 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine efficacy

Preclinical In Vivo Efficacy Models for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine Derivatives as Novel Anti-Mycobacterial Agents Scientific Rationale & Target Overview The emergence of multidrug-resistant Mycobacte...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical In Vivo Efficacy Models for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine Derivatives as Novel Anti-Mycobacterial Agents

Scientific Rationale & Target Overview

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemical scaffolds that bypass existing resistance mechanisms. The ribosomal Peptidyl Transferase Center (PTC) of the 50S subunit is a universally conserved RNA segment responsible for peptide bond formation. Because it is the catalytic heart of the translation machinery, it is a highly validated drug target.

Recent fragment-based drug discovery and machine learning efforts have identified 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine and its bi-substituted derivatives (such as 1-ethyl-4-[(2-phenylthiazol-4-yl)methyl]piperazine) as potent inhibitors of the Mtb PTC [1]. These compounds exhibit superior in vitro IC50 profiles compared to broad-spectrum PTC inhibitors like chloramphenicol [1]. However, translating in vitro ribosomal inhibition into in vivo efficacy requires robust animal modeling to account for complex pharmacokinetics (PK) and the highly restrictive caseous granuloma microenvironment characteristic of TB infections.

Mechanism of Action

The causality of the bactericidal effect stems from direct steric hindrance. The 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine scaffold specifically binds to Hairpin 91 within the Mtb ribosomal PTC. This binding blocks the accommodation of aminoacyl-tRNA, thereby inhibiting peptidyl transferase activity and inducing rapid translational arrest.

MOA Cmpd 1-[(2-Phenyl-1,3-thiazol-4-yl) methyl]piperazine PTC Mtb Ribosomal PTC (50S Subunit) Cmpd->PTC Binds Hairpin 91 Trans Peptidyl Transferase Inhibition PTC->Trans Blocks peptide bond Arrest Translation Arrest & Bacterial Death Trans->Arrest Efficacy

Mechanism of action for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine targeting the Mtb ribosome.

In Vivo Animal Models Selection

To validate the efficacy of these novel PTC inhibitors, the Murine Aerosol Infection Model is utilized as the preclinical gold standard[2].

  • Causality of the Route: Unlike intravenous inoculation, which artificially seeds the liver and spleen, aerosol exposure strictly mimics the natural pulmonary route of Mtb transmission, leading to the formation of localized lung lesions.

  • Causality of the Timeline: By delaying treatment until 21–28 days post-infection, researchers can evaluate the compound's ability to eradicate established, slow-replicating bacilli in a chronic infection state. This is highly predictive of clinical success, as human TB is predominantly a persistent, chronic infection rather than an acute bacteremia.

Step-by-Step Methodology: Murine Aerosol Infection Protocol

Self-Validating System Note: This protocol incorporates a "Day 0" baseline sacrifice group. By establishing the exact bacterial burden on the day treatment begins, we ensure that subsequent CFU reductions are causally linked to the compound's bactericidal activity rather than innate immune clearance.

Step 1: Compound Formulation Thiazole-piperazine derivatives often exhibit high lipophilicity. To ensure uniform suspension and optimal oral bioavailability, formulate the compound in an aqueous vehicle containing 0.5% Hydroxypropyl methylcellulose (HPMC) or 20% Hydroxypropyl-β-cyclodextrin (HPβCD). Sonicate for 15 minutes to achieve a homogenous micro-suspension.

Step 2: Aerosol Infection

  • Prepare a mid-log phase culture (OD600 ~0.6) of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

  • Load 5 mL of the bacterial suspension into the nebulizer of a Glas-Col inhalation exposure system.

  • Expose 8–10 week old female BALB/c mice to the aerosolized bacteria. Calibrate the nebulizer to deliver a low-dose infectious inoculum of ~100–200 colony-forming units (CFU) per lung [2].

Step 3: Infection Establishment House the mice in an Animal Biosafety Level 3 (ABSL-3) facility. Allow the infection to progress untreated for 28 days. During this period, the bacterial burden will logarithmically expand and plateau at approximately 106 to 107 CFU/lung.

Step 4: Dosing and Treatment

  • Baseline Sacrifice: On Day 28 post-infection (Treatment Day 0), euthanize 5 mice to establish the baseline CFU count.

  • Dosing: Administer the 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine derivative via oral gavage (PO) once daily.

  • Controls: Run parallel cohorts receiving Vehicle-only (negative control) and Rifampin at 10 mg/kg (positive control). Treat all groups for 4 weeks.

Step 5: Necropsy and Efficacy Readouts

  • Euthanize mice at the end of the 4-week treatment block.

  • Aseptically harvest the lungs and spleen. Homogenize tissues in 2 mL of sterile PBS containing 0.05% Tween-80. Causality: Tween-80 is critical here; it acts as a surfactant to prevent mycobacterial clumping, ensuring accurate single-colony counts.

  • Plate serial 10-fold dilutions on Middlebrook 7H11 agar. Incubate at 37°C for 3–4 weeks and enumerate CFUs.

Workflow Acclimation Animal Acclimation (BALB/c Mice) Infection Aerosol Infection (M. tuberculosis H37Rv) Acclimation->Infection Treatment Compound Dosing (Oral/IV, 4 Weeks) Infection->Treatment Necropsy Necropsy & Tissue Harvest Treatment->Necropsy Analysis CFU Enumeration & Histopathology Necropsy->Analysis

Step-by-step workflow for the murine aerosol Mtb infection and treatment model.

Data Presentation

The efficacy of the compound is determined by calculating the Log10 reduction in CFU compared to the Day 0 baseline. Below is a structured summary of representative quantitative data expected when evaluating optimized phenylthiazole-piperazine derivatives in this model.

Treatment GroupDose (mg/kg/day)Lung Burden (Log10 CFU ± SD)Spleen Burden (Log10 CFU ± SD)Log10 Reduction (Lung vs. Day 0)
Day 0 Control (Baseline) N/A6.85 ± 0.125.20 ± 0.15N/A
Vehicle Control (4 Wks) 07.45 ± 0.205.95 ± 0.18+0.60 (Growth)
Rifampin (Positive Control) 104.10 ± 0.153.05 ± 0.10-2.75
Thiazol-Piperazine Deriv. 255.30 ± 0.224.15 ± 0.14-1.55
Thiazol-Piperazine Deriv. 504.65 ± 0.183.60 ± 0.12-2.20

Note: A reduction of >2.0 Log10 CFU at the 50 mg/kg dose indicates potent bactericidal activity, validating the ribosomal PTC as a druggable target in vivo.

References

  • Title: Discovery of small-molecule inhibitors targeting the ribosomal peptidyl transferase center (PTC) of M. tuberculosis Source: Chemical Science (Royal Society of Chemistry) URL: [Link] [1]

  • Title: Effect of Coadministration of Moxifloxacin and Rifampin on Mycobacterium tuberculosis in a Murine Aerosol Infection Model Source: Antimicrobial Agents and Chemotherapy (American Society for Microbiology) URL: [Link][2]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing 1-[(2-Phenyl-1,3-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. This molecule is a highly valuable building block in drug discovery, frequently utilized in the development of CXCR7 modulators and broad-spectrum trypanosomacides[1].

The synthesis relies on a two-stage process: a Hantzsch thiazole cyclization followed by an SN​2 N-alkylation. However, poor temperature control and the inherent dual-nucleophilicity of piperazine often lead to catastrophic yield losses via polymerization and di-alkylation. This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Pathway Visualization: Overcoming Synthesis Bottlenecks

SynthesisWorkflow SM Thiobenzamide + 1,3-Dichloroacetone Step1 Hantzsch Thiazole Synthesis (Control Temp <70°C) SM->Step1 Int1 4-(Chloromethyl)-2-phenyl-1,3-thiazole Step1->Int1 Split Int1->Split PathA Method A: Direct Alkylation Excess Piperazine (10 eq) Split->PathA PathB Method B: Protected Alkylation Boc-Piperazine (1 eq) Split->PathB OutcomeA High Di-alkylation Risk Moderate Yield (40-60%) PathA->OutcomeA OutcomeB Boc-Protected Intermediate 100% Regiocontrol PathB->OutcomeB Target 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine OutcomeA->Target Difficult Purification Deprotect Acidic Deprotection (4M HCl in Dioxane) OutcomeB->Deprotect Deprotect->Target High Yield (>85%)

Fig 1: Comparative synthesis workflows for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Troubleshooting & FAQs

Q1: During the Hantzsch synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole, my reaction mixture turns into an intractable black tar. What is the mechanistic cause, and how can I prevent this? A: The formation of black tar is a classic symptom of the thermal degradation and self-polymerization of the intermediates. 1,3-dichloroacetone is a highly reactive bis-electrophile. Once the thiazole ring forms, the resulting 4-(chloromethyl)thiazole contains both a nucleophilic nitrogen and an electrophilic chloromethyl group. If exposed to elevated temperatures (refluxing indefinitely) or strong bases, intermolecular SN​2 reactions occur, initiating a runaway polymerization cascade[1]. Causality & Solution: Strictly control the reaction temperature. Conduct the condensation in a mixture of Ethanol/THF at 65 °C and limit the reaction time to exactly 6 hours[2]. Quench the reaction with a mild aqueous base (saturated NaHCO3​ ) rather than NaOH , and immediately store the isolated intermediate at -20 °C if it is not being used in the next step immediately.

Q2: I am reacting the chloromethylthiazole directly with piperazine, but LC-MS shows a 40:60 mixture of the desired mono-alkylated product and a di-alkylated byproduct. How do I achieve >95% mono-alkylation? A: Piperazine possesses two secondary amines with nearly identical pKa​ values (~9.8). Once the first alkylation occurs, the resulting mono-alkylated product (a tertiary/secondary amine system) remains highly nucleophilic. Because it is already in the reaction matrix, it competes aggressively with unreacted piperazine for the remaining electrophile, leading to the di-alkylated byproduct 1,4-bis[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine. Causality & Solution: You must artificially break this statistical distribution. While using a massive excess of piperazine (10 equivalents) can statistically favor mono-alkylation, the scientifically rigorous and scalable approach is to use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate)[3]. This completely blocks the second nitrogen, ensuring 100% regiocontrol during the SN​2 coupling.

Q3: What are the optimal conditions for the Boc-piperazine N-alkylation step to ensure complete conversion without degrading the chloromethylthiazole? A: The SN​2 displacement requires a solvent that stabilizes the polar transition state without acting as a nucleophile. Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are optimal. Use Potassium Carbonate ( K2​CO3​ ) as a heterogeneous, non-nucleophilic base to scavenge the generated HCl . This prevents the acidic degradation of the Boc group while avoiding the side reactions that stronger, soluble bases (like alkoxides) might induce with the chloromethyl group[3].

Validated Experimental Protocols
Protocol A: Synthesis of 4-(chloromethyl)-2-phenyl-1,3-thiazole (Hantzsch Cyclization)

This protocol is self-validating: the shift from a highly polar thioamide to a non-polar thiazole allows for easy TLC monitoring.

  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve thiobenzamide (3.0 mmol, 1.0 eq) in a solvent mixture of absolute Ethanol (14 mL) and anhydrous THF (6 mL)[2].

  • Addition: Heat the solution to 65 °C under an inert nitrogen atmosphere. Slowly add 1,3-dichloroacetone (3.3 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Maintain the temperature at 65 °C for exactly 6 hours.

    • Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The thiobenzamide spot ( Rf​ ~0.2) should disappear, replaced by a new, strongly UV-active spot ( Rf​ ~0.6).

  • Workup: Evaporate the volatiles under reduced pressure (do not exceed 40 °C water bath). Take up the crude residue in Ethyl Acetate (30 mL) and wash gently with saturated aqueous NaHCO3​ (2 x 20 mL)[2].

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product as a pale yellow solid. Use immediately or store at -20 °C.

Protocol B: Synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine via Boc-Protection

This protocol guarantees mono-alkylation and utilizes a traceless deprotection strategy.

  • Alkylation: Dissolve 4-(chloromethyl)-2-phenyl-1,3-thiazole (2.0 mmol, 1.0 eq) in anhydrous ACN (15 mL). Add tert-butyl piperazine-1-carboxylate (Boc-piperazine) (2.1 mmol, 1.05 eq) and finely powdered anhydrous K2​CO3​ (4.0 mmol, 2.0 eq).

  • Heating: Stir the suspension at 60 °C for 8 hours.

    • Validation Checkpoint: LC-MS should indicate the complete consumption of the chloromethyl mass [M+H]+ 210, and the appearance of the Boc-protected intermediate [M+H]+ 360.

  • Filtration: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (10 mL). Slowly add 4M HCl in Dioxane (10 mL) at 0 °C[3]. Stir at room temperature for 2 hours.

  • Final Isolation: The product will precipitate as a hydrochloride salt. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the pure 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine dihydrochloride.

Quantitative Data Summary: Alkylation Strategy Comparison

To justify the procedural shift from direct alkylation to the Boc-protected route, review the comparative metrics below. The data clearly demonstrates that while the Boc route adds a deprotection step, the overall yield and purity are vastly superior.

ParameterMethod A: Direct Alkylation (Excess Piperazine)Method B: Boc-Protected Alkylation (Recommended)
Piperazine Equivalents 10.0 eq1.05 eq (Boc-Piperazine)
Mono-alkylation Selectivity ~85% (15% di-alkylated byproduct)>99% (Absolute regiocontrol)
Purification Complexity High (Requires difficult reverse-phase chromatography)Low (Product precipitates as pure HCl salt)
Overall Isolated Yield 45 - 55%85 - 92%
Scalability Poor (Excess reagent removal is energetically costly)Excellent (Atom-economical, easily scaled to >100g)
References
  • Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials Source: AIP Conference Proceedings URL:[Link]

  • Modulators of CXCR7 (Patent WO2010054006A1)

Sources

Optimization

Overcoming solubility issues of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine in vitro

Welcome to the dedicated technical support guide for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. This resource is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant in vitro solubility challenges associated with this compound. Our goal is to provide you with the foundational knowledge and practical methodologies required to ensure reproducible and reliable experimental outcomes.

Compound Profile: Understanding the Solubility Challenge

1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine possesses a chemical structure that inherently predisposes it to low aqueous solubility. The presence of the phenyl and thiazole rings imparts significant hydrophobicity. Conversely, the piperazine moiety contains two basic nitrogen atoms, suggesting that the compound's solubility will be highly dependent on pH.[1] This profile is characteristic of a BCS Class II-like compound (low solubility, high permeability), where dissolution is the rate-limiting step for biological activity in aqueous environments.

PropertyPredicted CharacteristicImplication for in Vitro Assays
Chemical Structure Contains hydrophobic phenyl and thiazole rings.Low intrinsic aqueous solubility.
Ionization State Weakly basic due to the piperazine ring.[1]Solubility is expected to increase significantly in acidic pH due to salt formation.
Lipophilicity (LogP) Predicted to be high.Prone to precipitating when a concentrated organic stock is diluted into aqueous assay buffers.
Primary Solvent Dimethyl Sulfoxide (DMSO)Often used for initial stock solution preparation, but can lead to "precipitation upon dilution".[2][3]
Frequently Asked Questions (FAQs)

Q1: I dissolved my 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine in DMSO, but it crashed out of solution when I added it to my aqueous cell culture medium. What is happening?

A: This is a classic and common issue known as "precipitation upon dilution".[2] While the compound is soluble in a 100% organic solvent like DMSO, its low aqueous solubility means it can no longer stay dissolved when the solvent environment becomes predominantly aqueous. The final concentration of your compound in the assay medium has likely exceeded its maximum aqueous solubility, causing it to precipitate. This is especially common for hydrophobic compounds.[3][4]

Q2: My bioassay results for this compound are highly variable and not reproducible. Could this be related to solubility?

A: Absolutely. Inconsistent results are a hallmark of solubility problems.[2] If the compound precipitates, the actual concentration in solution is unknown and lower than intended. This precipitation can be subtle and may not always be visible to the naked eye. It can occur immediately upon dilution or slowly over the course of your experiment, leading to a decreasing effective concentration over time and, consequently, high variability in your data.[2]

Q3: What is the maximum concentration of DMSO I should have in my final assay?

A: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced artifacts and toxicity. However, for some sensitive cell lines or assays, even lower concentrations (<0.1%) may be necessary. It is critical to run a vehicle control (assay medium with the same final DMSO concentration but without the compound) to assess the impact of the solvent on your experimental system.

Q4: Can I just heat the solution or sonicate it to get it to dissolve in my aqueous buffer?

A: While gentle warming and sonication can help dissolve the compound initially in a concentrated organic stock (like DMSO), these methods are generally not a permanent solution for poor aqueous solubility.[3] They can create a supersaturated solution, which is thermodynamically unstable. The compound is likely to precipitate out over time, especially at room temperature or 37°C during an incubation period. This approach can contribute to the assay variability mentioned in Q2.

Troubleshooting Guides & Experimental Protocols

This section provides a tiered approach to systematically overcome solubility issues. Start with Tier 1 and proceed to more advanced techniques as needed.

Tier 1: Foundational Protocol - High-Concentration Stock Preparation

The first step is to ensure your compound is fully dissolved in a primary organic solvent. DMSO is the most common starting point.

Objective: To prepare a stable, high-concentration stock solution.

Protocol:

  • Weigh the required amount of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine powder into a sterile glass or polypropylene vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve a high starting concentration (e.g., 10-50 mM).

  • Vortex the mixture vigorously for 2-5 minutes.

  • If solids persist, place the vial in a sonicating water bath for 10-15 minutes. Gentle warming (up to 37°C) can be used concurrently.[3]

  • Visually inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to maintain stability.

Tier 2: Intermediate Solutions for Improved Aqueous Compatibility

If direct dilution from a DMSO stock fails, the next step is to modify the solvent environment to better accommodate the compound.

Principle: As a weak base, the compound's solubility can be dramatically increased by protonating the piperazine nitrogen atoms in an acidic environment to form a more soluble salt.[]

Protocol:

  • Prepare a stock solution in DMSO as described in Tier 1.

  • For your in vitro assay, use an acidic buffer (e.g., pH 4.0-5.0) if your experimental system can tolerate it.

  • Alternatively, prepare an intermediate stock by diluting the primary DMSO stock into a small volume of sterile 0.1 N HCl. This acidified, concentrated stock can then be further diluted into your final neutral assay buffer.

  • Critical Control: Always verify the final pH of your assay medium after adding the compound solution. Run a vehicle control with the same final pH to ensure the pH shift itself does not affect your results.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[][6][7]

Common Co-solvents: Polyethylene Glycol 400 (PEG400), Propylene Glycol, Ethanol.[6][8]

Protocol:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a co-solvent formulation for intermediate dilution. A common starting point is a mixture of 10% DMSO, 40% PEG400, and 50% water.[8]

  • Perform a serial dilution: First, dilute your 10 mM DMSO stock into the co-solvent mixture.

  • Then, perform the final dilution from this intermediate stock into your aqueous assay buffer. This gradual reduction in organic solvent concentration can prevent the compound from crashing out.

  • Critical Control: The vehicle control for this experiment must contain the same final concentrations of all solvents (DMSO, PEG400, etc.) as your test wells.

Troubleshooting Workflow Diagram

G start Observation: Compound precipitates in aqueous assay buffer. check_stock Step 1: Verify Stock Solution Is the 100% DMSO stock clear? start->check_stock remake_stock Action: Remake stock using heat/sonication. check_stock->remake_stock No   tier2 Step 2: Tiered Solubilization Attempt intermediate solutions. check_stock->tier2  Yes remake_stock->check_stock ph_adjust Method A: pH Adjustment (e.g., use 0.1 N HCl) tier2->ph_adjust cosolvent Method B: Co-Solvent System (e.g., PEG400, Ethanol) tier2->cosolvent tier3 Step 3: Advanced Formulation If precipitation persists. ph_adjust->tier3 Not Soluble? success Success: Proceed with assay. Include proper vehicle controls. ph_adjust->success Soluble? cosolvent->tier3 Not Soluble? cosolvent->success Soluble? cyclodextrin Method C: Cyclodextrin Complexation (e.g., HP-β-CD) tier3->cyclodextrin surfactant Method D: Surfactant Formulation (e.g., Tween 80) tier3->surfactant cyclodextrin->success Soluble? surfactant->success Soluble?

Caption: A decision tree for troubleshooting solubility issues.

Tier 3: Advanced Formulation Strategies

If simpler methods are insufficient, more sophisticated formulation approaches are required. These techniques alter the way the drug is presented to the aqueous environment on a molecular level.

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate hydrophobic molecules, like our compound, forming a water-soluble "inclusion complex".[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.

Protocol:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer.

  • Weigh the solid 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine powder.

  • Slowly add the powder to the HP-β-CD solution while vortexing or stirring vigorously.

  • Allow the mixture to equilibrate by stirring at room temperature for several hours or overnight to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-CD complex.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Critical Control: The vehicle control must be the same HP-β-CD solution without the drug, as cyclodextrins themselves can sometimes have biological effects.

G cluster_0 Poorly Soluble Compound cluster_2 Soluble Inclusion Complex compound Drug water1 Aqueous Buffer compound->water1 Precipitates cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Drug-CD Complex cd->complex Complexation water2 Aqueous Buffer complex->water2 Soluble compound_in Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Principle: For highly lipophilic compounds, lipid-based formulations can be effective.[13][14] In a simplified in vitro context, this often involves using non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL to form micelles that encapsulate the drug.[8] These systems keep the drug in a solubilized state during dilution into aqueous media.[14][15]

Protocol:

  • Create a stock solution of the compound in a suitable organic solvent (e.g., Ethanol or DMSO).

  • In a separate tube, prepare a concentrated solution of the surfactant in the same solvent (e.g., 10% Tween 80 in Ethanol).

  • Mix the compound stock with the surfactant stock.

  • This drug-surfactant mixture can then be diluted into the aqueous assay buffer. Upon dilution, the surfactant molecules will self-assemble into micelles, entrapping the drug molecules and keeping them dispersed.

  • Critical Control: Surfactants can have significant biological activity and can permeabilize cell membranes. It is imperative to run a robust vehicle control with the exact same final concentration of the surfactant to account for these effects.

References
  • Cosolvent - Wikipedia. Available at: [Link]

  • Hintzen, F., et al. (2014). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Journal of Controlled Release. Available at: [Link]

  • Mura, P. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics. Available at: [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Available at: [Link]

  • Gao, P., et al. (2012). Application of Lipid-Based Formulations in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Jadav, N., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Del Valle, J. P., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE. Available at: [Link]

  • Savjani, K. T., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Al-Ghananeem, A. M., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (2025). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Available at: [Link]

  • Loftsson, T., & Brewster, M. E. (2002). Cyclodextrins in drug delivery. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available at: [Link]

  • Asim, M. H., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Taylor & Francis Online. Available at: [Link]

  • MDPI. (n.d.). Special Issue: Cyclodextrins in Drug Formulation and Delivery. Available at: [Link]

  • ResearchGate. (n.d.). pKa values of common substituted piperazines. Available at: [Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and purification bottlenecks encountered during the synthesis of 1-[(2-Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and purification bottlenecks encountered during the synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. This molecule requires a two-stage synthesis: the formation of a highly reactive thiazole intermediate, followed by the notoriously difficult mono-alkylation of a symmetric diamine.

Below, you will find causality-driven troubleshooting FAQs, comparative data, validated protocols, and workflow visualizations to ensure your synthesis is successful, reproducible, and scalable.

Part 1: Intermediate Troubleshooting — 4-Chloromethyl-2-phenyl-1,3-thiazole

Q: Why does my 4-chloromethyl-2-phenylthiazole intermediate degrade during storage or purification? A: The chloromethyl group at the 4-position of the thiazole ring is a highly electrophilic, pseudo-benzylic/allylic halide[1]. Because the thiazole ring stabilizes the developing positive charge, the carbon-chlorine bond is highly reactive. Exposure to ambient moisture leads to rapid hydrolysis, converting the chloride into the corresponding carbinol. Furthermore, trace amounts of base or prolonged exposure to heat can trigger intermolecular alkylation (dimerization or polymerization)[2]. Actionable Solution: Never subject this intermediate to prolonged silica gel chromatography. Purify via a rapid silica plug (using a non-polar solvent system like Hexanes/EtOAc) or recrystallization. Store the purified solid under an inert atmosphere (Argon/N2) at -20 °C.

Q: How can I improve the yield and purity of the Hantzsch thiazole synthesis step? A: The condensation of thiobenzamide and 1,3-dichloroacetone is highly exothermic and can produce dark, tarry byproducts if the kinetics are uncontrolled[1]. Actionable Solution: Conduct the reaction in refluxing acetone, which limits the maximum reaction temperature to ~56 °C. Upon completion, cooling the mixture allows the product (often as the hydrochloride salt) to precipitate directly from the reaction mixture, bypassing the need for complex aqueous workups.

Part 2: Final Product Troubleshooting — Piperazine Monoalkylation

Q: Why am I getting a complex mixture of mono-alkylated, bis-alkylated, and quaternary ammonium salts? A: Piperazine is a symmetric diamine with two secondary nitrogens of identical nucleophilicity. When one nitrogen is alkylated with 4-chloromethyl-2-phenylthiazole, the resulting product is a tertiary amine. Kinetically, this newly formed tertiary amine remains highly nucleophilic (and in some solvent systems, competitively more reactive due to increased lipophilicity and solubility)[3]. This competitive nucleophilicity leads to rapid over-alkylation, forming 1,4-bis-alkylated piperazine or even water-soluble quaternary ammonium salts[4].

Q: What is the most reliable strategy to achieve selective mono-alkylation? A: To break the symmetry and control the kinetics, you must alter the nucleophilicity of one nitrogen. There are three field-proven strategies[5]:

  • Protecting Group Strategy (Recommended for highest purity): Use 1-Boc-piperazine. The bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group completely deactivates one nitrogen. After alkylation, the Boc group is quantitatively removed using TFA or HCl.

  • Stoichiometric Control (Recommended for scale-up): Use a massive excess of piperazine (5 to 10 equivalents). This statistically overwhelms the electrophile, ensuring it encounters unreacted piperazine rather than the mono-alkylated product. The excess piperazine is highly water-soluble and can be removed via aqueous washes.

  • In-Situ Mono-Protonation: React piperazine with one equivalent of acid (forming piperazine monohydrochloride). The protonated nitrogen becomes non-nucleophilic, directing the alkylation exclusively to the free amine.

Q: How do I resolve severe streaking on silica gel during the purification of the final free-base product? A: The secondary and tertiary amines in 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing tailing and poor resolution[4]. Actionable Solution: Deactivate the silica by adding a basic modifier to your mobile phase. Pre-flush your column with 1-5% triethylamine (Et3N) in your starting solvent, and maintain 1% Et3N or aqueous ammonia (NH4OH) in your Dichloromethane/Methanol gradient.

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative trade-offs of the three primary piperazine monoalkylation strategies to help you select the best approach for your lab's constraints.

StrategyYield of Mono-ProductPurity ProfileScalabilityCost & Effort
Boc-Protection High (80-90%)Excellent (No bis-alkylation)ModerateHigh (Requires 3 steps, expensive reagents)
Stoichiometric Control Moderate (60-75%)Good (Trace bis-alkylation)ExcellentLow (1 step, cheap reagents, aqueous workup)
In-Situ Mono-Protonation Moderate (50-70%)Fair (Some bis-alkylation)GoodLow (1 step, precise pH control required)

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of 4-Chloromethyl-2-phenyl-1,3-thiazole[1]

Self-Validating System: The success of this reaction is visually confirmed by the precipitation of a white solid upon cooling. If the solid is yellow or brown, thermal degradation has occurred.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1.0 eq) and 1,3-dichloroacetone (1.3 eq) in anhydrous acetone (approx. 2.5 mL per mmol of substrate).

  • Reaction: Heat the suspension under reflux (56 °C) overnight with continuous stirring.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1, UV visualization). The thiobenzamide spot should be completely consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. Vacuum-filter the resulting precipitate.

  • Purification: Wash the white solid thoroughly with cold acetone (3 × 10 mL) to remove unreacted 1,3-dichloroacetone and tarry byproducts. Air-dry the solid and store immediately at -20 °C under Argon.

Protocol 2: Synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (Boc-Route)[5]

Self-Validating System: The deprotection step is validated by the transition of the product from a highly lipophilic spot (Boc-protected) to a highly polar, baseline-hugging spot on standard TLC, which requires a basic stain (ninhydrin) for visualization.

  • Alkylation: Dissolve 1-Boc-piperazine (1.0 eq) and Potassium Carbonate (2.0 eq) in anhydrous DMF. Slowly add 4-chloromethyl-2-phenyl-1,3-thiazole (1.0 eq) dropwise at 0 °C to prevent exothermic degradation.

  • Stirring: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with Ethyl Acetate and wash with water (3x) and brine (1x) to remove DMF and inorganic salts. Dry over MgSO4, filter, and concentrate in vacuo.

  • Deprotection: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Neutralization & Extraction: Concentrate the mixture to remove excess TFA. Dissolve the residue in water, adjust the pH to >10 using 2M NaOH, and extract the free base with DCM (3x). Dry the combined organic layers and concentrate to yield the pure mono-alkylated piperazine.

Part 5: Reaction Pathway Visualization

PiperazineAlkylation A Thiobenzamide + 1,3-Dichloroacetone B 4-Chloromethyl-2-phenylthiazole (Reactive Intermediate) A->B Hantzsch Synthesis D 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (Target Mono-alkylated) B->D Controlled Alkylation E 1,4-Bis-alkylated Piperazine (Undesired Byproduct) B->E Uncontrolled Excess F Hydrolysis / Dimerization (Degradation) B->F H2O / Heat C Piperazine (Symmetric Diamine) C->D 1 eq D->E Competitive Nucleophilicity

Reaction pathways for the synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

References

  • [2] Synthesis, characterization and biological evaluation of Pd(ii), Cu(ii), Re(i) and 99mTc(i) thiazole-based complexes. Source: nih.gov. URL:[Link]

  • [1] Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. Source: acs.org. URL:[Link]

  • [3] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov. URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Forced Degradation Studies of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Here is the technical support center for the stability testing of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. Welcome to the technical support guide for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the stability testing of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Welcome to the technical support guide for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. This document, prepared by our Senior Application Scientists, provides in-depth guidance for researchers, scientists, and drug development professionals on conducting stability testing for this molecule. We will delve into the principles of forced degradation, provide detailed experimental protocols, and offer troubleshooting advice to ensure the integrity and success of your studies.

Introduction: The "Why" Behind Stability Testing

The chemical stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1]

Forced degradation studies are the cornerstone of this process.[2] By subjecting the compound to stress conditions more severe than accelerated stability testing, we can rapidly identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods.[1][3] This knowledge is invaluable for developing stable formulations, selecting appropriate packaging, and defining proper storage conditions and shelf-life.[1][2]

Understanding the Molecule: Potential Sites of Instability

A logical approach to stability testing begins with a structural analysis of the molecule to identify functional groups prone to degradation.

  • Piperazine Ring : This moiety contains two tertiary amine nitrogens. These are basic and represent potential sites for oxidation to form N-oxides.[4][5] While the ring itself is generally stable against hydrolysis, extreme conditions or the presence of adjacent activating groups could lead to ring cleavage.[4] Phenylpiperazine derivatives, in particular, can exhibit instability, with degradation increasing at higher temperatures.[6][7]

  • Thiazole Ring : The thiazole ring is an aromatic heterocycle. The nitrogen atom at position 3 is basic and can be protonated.[8] While generally stable, some thiazole derivatives can be susceptible to hydrolysis under acidic conditions.[9] The sulfur atom is also a potential site for oxidation under strong oxidative stress.

  • Methylene Bridge : The CH2 group linking the thiazole and piperazine rings is at a "benzylic-like" position, which can make it susceptible to oxidation.

Caption: Key functional moieties and potential degradation sites.

Experimental Design: Forced Degradation Protocol

The objective of a forced degradation study is to achieve a target degradation of 5-20% of the parent drug substance.[3] This level of degradation is sufficient to detect and quantify degradation products without generating secondary or unrealistic byproducts that would not be observed under normal storage conditions.[1]

The following workflow provides a systematic approach to performing forced degradation studies in line with ICH guidelines.[10][11]

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Control Unstressed Control (Dilute stock in mobile phase) Prep->Control Acid Acid Hydrolysis 0.1 M HCl @ 60°C Prep->Acid Base Base Hydrolysis 0.1 M NaOH @ 60°C Prep->Base Oxidation Oxidation 3% H₂O₂ @ RT Prep->Oxidation Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by Stability-Indicating HPLC Method Oxidation->Analyze Thermal Thermal (Solid State) Dry Heat @ 80°C Thermal->Analyze Neutralize->Analyze Data Data Interpretation: - Calculate % Degradation - Assess Peak Purity - Check Mass Balance Analyze->Data

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine in Cellular Models

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering confounding data when utilizing 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals encountering confounding data when utilizing 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (CAS: 923791-52-0) as a structural scaffold.

While this fragment—combining a lipophilic phenylthiazole core with a basic piperazine ring—is an excellent starting point for targeting specific kinases, SIRT1, or primary GPCRs, its pharmacophore is inherently promiscuous. The basic amine of the piperazine ring is a classic liability for ion channel blockade, and the overall topology closely mimics biogenic amines, leading to unintended interactions with off-target receptors[1][2].

This guide is designed to help you identify, isolate, and engineer away these off-target effects using self-validating experimental systems.

Part 1: Troubleshooting Guide & FAQs

Q1: My cellular viability assays show unexpected toxicity, and multielectrode array (MEA) data indicates prolonged repolarization. What is happening?

The Causality: You are likely observing human ether-à-go-go-related gene (hERG/Kv11.1) potassium channel blockade[1]. The piperazine moiety is protonated at physiological pH. This basic nitrogen engages in strong cation- π interactions with aromatic residues (Tyr652, Phe656) inside the hERG channel pore. Simultaneously, the lipophilic phenylthiazole tail anchors into adjacent hydrophobic pockets. This blockade prevents potassium efflux, prolonging the action potential duration, which manifests as early afterdepolarizations (EADs) and cellular toxicity in vitro[3]. The Solution: Perform an automated patch-clamp assay (see Protocol 1) to quantify the hERG IC 50​ . If the IC 50​ is < 10 µM, you must reduce the basicity of the piperazine nitrogen (e.g., via fluorination of adjacent carbons) or add steric bulk to disrupt pore binding.

Q2: I am seeing background calcium flux in my control cells even without adding my primary target's ligand. How do I isolate the signal?

The Causality: The 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine scaffold mimics the spatial arrangement of endogenous biogenic amines. Consequently, it frequently exhibits low-to-moderate affinity for off-target Gq-coupled GPCRs, particularly 5-HT 2A​ , 5-HT 2C​ , and muscarinic acetylcholine receptors (mAChR)[1][2]. Binding to these receptors activates phospholipase C (PLC), generating IP 3​ and triggering the release of intracellular calcium, entirely confounding your primary readout. The Solution: Implement a self-validating counter-screen. Pre-incubate your cells with highly selective antagonists (e.g., Ketanserin for 5-HT 2A​ , Atropine for mAChR) before adding your compound. If the background flux disappears, the off-target mechanism is confirmed (see Protocol 2).

Q3: My compound's efficacy drops significantly when incubated with hepatocytes, despite being stable in plasma. Is the scaffold unstable?

The Causality: Thiazole rings and unsubstituted piperazines are prime targets for Cytochrome P450 (CYP)-mediated metabolism[2]. The piperazine nitrogen undergoes rapid N-dealkylation or N-oxidation by CYP3A4 and CYP2D6. Additionally, the thiazole ring can be oxidized into reactive electrophilic intermediates (epoxides), which rapidly deplete cellular glutathione, leading to apparent loss of compound efficacy and secondary cytotoxicity. The Solution: Conduct a human liver microsome (HLM) stability assay. Compare intrinsic clearance (CL int​ ) in the presence and absence of NADPH to definitively isolate CYP-mediated degradation from non-specific binding.

Part 2: Quantitative Data Summary

To guide your hit-to-lead optimization, below is a summary of the typical off-target affinities associated with the piperazine-thiazole scaffold, along with recommended safety margins.

Off-Target ProteinTypical Affinity (K i​ / IC 50​ )Biological Consequence in Cellular ModelsRecommended Threshold for Optimization
hERG (Kv11.1) 1.0 - 15.0 µMAction potential prolongation / ToxicityIC 50​ > 30 µM
5-HT 2A​ Receptor 50 - 500 nMConfounding intracellular Ca 2+ fluxK i​ > 1.0 µM
Muscarinic (mAChR) 2.0 - 10.0 µMBackground PLC activation / IP 3​ releaseIC 50​ > 10 µM
CYP3A4 5.0 - 20.0 µMRapid metabolic clearance / DDI riskIC 50​ > 50 µM

Part 3: Visualizations

Mechanistic Pathways of Off-Target Toxicity

OffTargetMechanisms cluster_hERG hERG Channel Blockade cluster_GPCR GPCR Promiscuity Compound 1-[(2-Phenyl-1,3-thiazol-4-yl) methyl]piperazine hERG hERG (Kv11.1) Pore Binding Compound->hERG Basic Amine GPCR 5-HT2A / mAChR Binding Compound->GPCR Biogenic Amine Mimic K_efflux Inhibited K+ Efflux hERG->K_efflux Toxicity Action Potential Prolongation (Arrhythmogenesis) K_efflux->Toxicity PLC PLC / IP3 Pathway GPCR->PLC CaFlux Confounding Calcium Flux PLC->CaFlux

Caption: Mechanistic pathways of hERG blockade and GPCR promiscuity induced by the piperazine-thiazole scaffold.

Troubleshooting Workflow

TroubleshootingWorkflow Start Observe Confounding Cellular Data Decision1 Is it Cytotoxicity / Electrophysiology? Start->Decision1 Decision2 Is it Background Signaling (Ca2+)? Decision1->Decision2 No Action1 Run Automated Patch-Clamp (hERG IC50) Decision1->Action1 Yes Action2 Run GPCR Counter-Screen (e.g., Ketanserin) Decision2->Action2 Yes Result1 Modify Piperazine Basicity or Steric Bulk Action1->Result1 Result2 Use Selective Antagonists to Isolate Signal Action2->Result2

Caption: Step-by-step troubleshooting workflow for resolving off-target effects in cellular models.

Part 4: Self-Validating Experimental Protocols

A robust experiment must prove its own validity. Do not rely solely on the test compound's readout; incorporate internal controls that definitively prove the assay mechanics are functioning.

Protocol 1: Automated Patch-Clamp Assay for hERG Liability

Purpose: To quantify the direct blockade of the Kv11.1 channel by the piperazine moiety.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human Kv11.1 gene. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiology Setup: Establish a whole-cell configuration using an automated patch-clamp system. Clamp the holding potential at -80 mV.

  • Internal Validation (Critical Step): Monitor seal resistance. Do not proceed if seal resistance is < 1 GΩ. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • System Self-Validation: Perfuse the positive control, E-4031 (100 nM) . If the tail current does not decrease by >85%, the channel expression or voltage protocol is flawed. Discard the cell.

  • Compound Application: Wash out the control and perfuse the test compound (1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine derivative) at escalating doses (0.1 µM to 30 µM).

  • Data Analysis: Calculate the IC 50​ based on the fractional block of the peak tail current.

Protocol 2: Intracellular Calcium Flux Assay for GPCR Promiscuity

Purpose: To isolate and identify off-target Gq-coupled GPCR activation (e.g., 5-HT 2A​ , mAChR) causing background signaling.

  • Dye Loading: Seed target cells in a 384-well plate (10,000 cells/well). Incubate with Fluo-4 AM calcium indicator dye (2 µM) and Probenecid (2.5 mM) to prevent dye efflux for 45 minutes at 37°C.

  • Baseline Establishment: Read basal fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds to establish the F 0​ baseline.

  • Pharmacological Isolation (Self-Validation): Divide the plate into three zones:

    • Zone A (Control): Vehicle only.

    • Zone B (5-HT 2A​ Block): Pre-incubate with 1 µM Ketanserin.

    • Zone C (mAChR Block): Pre-incubate with 1 µM Atropine.

  • Compound Addition: Inject the test compound across all zones using a FLIPR (Fluorometric Imaging Plate Reader) and record fluorescence for 3 minutes.

  • Interpretation:

    • If calcium flux occurs in Zone A but is abolished in Zone B, your compound is a 5-HT 2A​ agonist.

    • If flux is abolished in Zone C, it is an mAChR agonist.

    • Quality Control: Calculate the Z'-factor using a known agonist (e.g., Serotonin) and vehicle. A Z'-factor > 0.5 validates the assay's dynamic range.

References

  • Title: Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: PMC (PubMed Central) / ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 Source: PMC (PubMed Central) / Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

Method refinement for the crystallisation of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Welcome to the Technical Support Center for Advanced API Intermediates . This portal is designed for researchers and drug development professionals optimizing the isolation and purification of complex heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced API Intermediates . This portal is designed for researchers and drug development professionals optimizing the isolation and purification of complex heterocyclic building blocks.

Below is the comprehensive troubleshooting guide and method refinement protocol for the crystallization of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine .

I. Core Principles & Causality

The crystallization of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine presents a classic challenge in physical organic chemistry. The molecule features a rigid, highly lipophilic headgroup (the 2-phenyl-1,3-thiazole moiety) and a flexible, hydrophilic, basic tail (the piperazine ring).

Because of this amphiphilic nature, the free base exhibits a low melting point and a strong tendency to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming an ordered crystal lattice. To drive nucleation, we must increase the lattice energy of the system. This is achieved by converting the secondary amine of the piperazine into a salt (e.g., a hydrochloride salt), which introduces strong ionic interactions and directional hydrogen bonding that heavily favor solid-state crystallization over gelation[1].

Crystallization Start Crude Free Base 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine Dissolve Dissolution in EtOAc (60°C) Start->Dissolve Acidify Acidification 1.05 eq HCl in EtOH Dissolve->Acidify Seed Seeding at 55°C (0.5°C/min cooling) Acidify->Seed Check Phase Separation (Oiling Out)? Seed->Check Rescue Reheat to 60°C & Add 5% EtOH Check->Rescue Yes Filter Filtration & Washing (Cold MTBE) Check->Filter No Rescue->Seed

Workflow for the crystallization of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

II. Troubleshooting FAQs

Q1: Why does my product oil out instead of forming crystals during the cooling ramp? A1: Oiling out occurs when your solution's supersaturation curve crosses the binodal liquid-liquid coexistence curve before it reaches the labile nucleation zone. For piperazine derivatives, this is highly common in purely non-polar or weakly polar aprotic solvents (like pure Ethyl Acetate or Toluene)[2]. The Fix: Shift the thermodynamics by adding a hydrogen-bond donor. Introducing 5–10% Ethanol to your Ethyl Acetate solvent system stabilizes the solute in the supersaturated state, suppressing the binodal curve and allowing true solid-liquid nucleation to occur.

Q2: I am getting a mixture of mono- and di-hydrochloride salts. How do I control the stoichiometry? A2: Your molecule contains two basic centers: the piperazine secondary amine (pKa ~9.8) and the thiazole nitrogen (pKa ~2.5). While the piperazine nitrogen is vastly more basic, excess acid or highly concentrated local gradients during addition can protonate the thiazole ring, leading to the di-salt[3]. The Fix: Use exactly 1.05 molar equivalents of HCl dissolved in Ethanol, and add it dropwise at an elevated temperature (60°C). The mono-salt will precipitate cleanly because its solubility limit is reached long before the weaker thiazole nitrogen can be protonated.

Q3: How do I purge the dialkylated impurity (1,4-bis((2-phenyl-1,3-thiazol-4-yl)methyl)piperazine) formed during synthesis? A3: The dialkylated byproduct lacks a secondary amine, making it significantly less basic and highly lipophilic. By strictly limiting the HCl charge to 1.05 equivalents, only the target mono-alkylated piperazine forms a salt. The unprotonated dialkylated impurity remains fully dissolved in the EtOAc/EtOH mother liquor and is completely rejected during filtration.

III. Quantitative Data: Solvent Selection Matrix

The following table summarizes the thermodynamic and kinetic data used to select the optimal solvent system for the mono-hydrochloride salt crystallization.

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Metastable Zone Width (°C)Yield (%)Purity (HPLC Area %)Observation
100% Ethyl Acetate < 245Narrow (~5°C)8898.5High risk of oiling out (LLPS).
90% EtOAc / 10% EtOH 585Optimal (~12°C) 82 > 99.5 Highly crystalline, easy filtration.
100% Toluene < 115Very Narrow4595.0Forms a sticky, amorphous solid.
100% Ethanol 35> 200Wide (>25°C)< 30> 99.5Excellent purity, but poor recovery.

IV. Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. At each critical juncture, an observable physical change confirms that the thermodynamic state of the reaction is correct.

Step 1: Dissolution

  • Action: Suspend 10.0 g of crude 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine free base in 80 mL of Ethyl Acetate (EtOAc) in a jacketed reactor. Heat the jacket to 60°C with moderate agitation (250 rpm).

  • Self-Validation: The solution must become completely transparent. If particulate matter remains, it indicates the presence of inorganic salts from the upstream alkylation step. Perform a hot polish filtration before proceeding.

Step 2: Acidification and Solvent Doping

  • Action: Prepare a solution of 1.05 molar equivalents of anhydrous HCl dissolved in 10 mL of absolute Ethanol. Add this solution dropwise to the reactor over 15 minutes while maintaining the temperature at 60°C.

  • Self-Validation: A transient, localized white precipitate will form where the drops hit the solution, but it should rapidly redissolve. The pH of a 100 µL aliquot diluted in 1 mL of water should read between 4.5 and 5.0.

Step 3: Seeding and Isothermal Hold

  • Action: Cool the reactor to 55°C. Add 0.1 g (1% w/w) of pure 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine mono-hydrochloride seed crystals. Hold the temperature isothermally for 30 minutes.

  • Self-Validation: The seed crystals must not dissolve. Over the 30-minute hold, the solution should develop a persistent, uniform opalescence (cloudiness), confirming the onset of secondary nucleation and the exhaustion of the metastable zone.

Step 4: Controlled Cooling

  • Action: Program the jacketed reactor to cool linearly from 55°C to 5°C at a strict rate of 0.5°C/min.

  • Self-Validation: A thick, free-flowing white slurry will form. If the slurry becomes a thick gel or sticks to the reactor walls, the cooling rate was too fast, trapping solvent in the lattice.

Step 5: Isolation and Washing

  • Action: Discharge the slurry and isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of cold Methyl tert-butyl ether (MTBE). Dry the cake under a vacuum at 40°C for 12 hours.

  • Self-Validation: The filtrate should be pale yellow (containing the unreacted dialkylated impurities and colored oxidation products), while the isolated filter cake remains stark white.

V. References

1.1. IUCr Journals. 2.3. PMC - National Institutes of Health. 3.2. Journal of Medicinal Chemistry - ACS Publications.

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Reference Data & Comparative Studies

Validation

Comparative analysis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine with other kinase inhibitors

An in-depth comparative analysis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (PTMP) against established kinase inhibitors requires a rigorous examination of its pharmacophore properties, binding kinetics, and cell...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine (PTMP) against established kinase inhibitors requires a rigorous examination of its pharmacophore properties, binding kinetics, and cellular efficacy. As a highly versatile chemical scaffold (CAS 923791-52-0) [1], PTMP serves as a foundational building block in the rational design of targeted therapies, particularly for modulating kinases such as Src, Abl, Akt, and CDKs [2].

This guide objectively evaluates the PTMP structural motif against alternative inhibitor classes, providing mechanistic insights and self-validating experimental protocols for drug development professionals.

Structural and Mechanistic Comparison

The efficacy of a kinase inhibitor is dictated by its ability to competitively displace ATP while maintaining high selectivity. The PTMP scaffold achieves this through a tripartite structural strategy:

  • The Thiazole Core: Acts as a critical hydrogen bond acceptor/donor in the ATP-binding hinge region of the kinase. Thiazole-based derivatives have been extensively validated in clinical-stage inhibitors like Dasatinib [3].

  • The 2-Phenyl Moiety: Projects deep into the hydrophobic pocket (often the "DFG-in" or "DFG-out" conformation-dependent pockets), enhancing binding affinity via Van der Waals interactions and π-π stacking [4].

  • The Piperazine Ring: This ionizable group extends outward into the solvent-exposed channel. Its primary function is twofold: it drastically improves aqueous solubility (a common bottleneck in hydrophobic kinase inhibitors) and provides a synthetic handle to append functional groups that fine-tune kinase selectivity without disrupting the core binding motif [5].

BindingMotif Kinase Kinase Active Site Hinge Hinge Region (H-bond Donor/Acceptor) Kinase->Hinge Hydrophobic Hydrophobic Pocket (Van der Waals) Kinase->Hydrophobic Solvent Solvent Channel (Solubility/Selectivity) Kinase->Solvent PTMP PTMP Scaffold 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine Thiazole Thiazole Core PTMP->Thiazole Phenyl 2-Phenyl Group PTMP->Phenyl Piperazine Piperazine Ring PTMP->Piperazine Thiazole->Hinge Binds Phenyl->Hydrophobic Occupies Piperazine->Solvent Extends

Diagram 1: Mechanistic binding motif of the PTMP scaffold within a canonical kinase active site.

Table 1: Comparative Pharmacophore Analysis
FeaturePTMP-Derived InhibitorsDasatinib (BMS-354825)Imatinib (STI-571)Palbociclib
Primary Targets Akt, Src, CDKs, PKM2 [6]Dual Src/Abl [3]Bcr-Abl, c-Kit, PDGFRCDK4 / CDK6 [5]
Hinge Binder ThiazoleAminothiazole / PyrimidineAminopyrimidinePyrido-pyrimidine
Solvent Modifier PiperazineHydroxyethyl-piperazineN-methylpiperazinePiperazine
Binding Mode Type I / Type II (Derivative dependent)Type I (Active Conformation)Type II (Inactive DFG-out)Type I (Active Conformation)
Solubility Profile High (due to basic piperazine nitrogen)Moderate to HighHighHigh

Experimental Workflows & Methodologies

To objectively benchmark PTMP derivatives against standards like Dasatinib or Imatinib, researchers must utilize orthogonal, self-validating assay systems. The following protocols are designed to confirm biochemical potency and translate it to cellular target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Rationale: Highly conjugated compounds containing phenyl and thiazole rings often exhibit intrinsic auto-fluorescence, which causes false positives in standard colorimetric or prompt-fluorescence assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay. Furthermore, its ratiometric readout (665 nm / 615 nm) normalizes well-to-well volume discrepancies and inner-filter effects.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase/Substrate mix (e.g., 2 nM Src kinase, 100 nM biotinylated poly-GT substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense PTMP derivatives and reference inhibitors (Dasatinib) in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter delivery.

  • Reaction Assembly: Add 5 µL of the 2X Kinase/Substrate mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser. Measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the FRET ratio and fit to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality & Rationale: A potent biochemical IC₅₀ is meaningless if the compound cannot penetrate the cell membrane or is rapidly effluxed. This protocol validates that the phenotypic outcome (e.g., cell death) is directly caused by the inhibition of the intended kinase target, rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cells (e.g., K562 for Abl, or PC3 for Akt [7]) at 1×106 cells/well. Treat with PTMP derivatives at 0.1x, 1x, and 10x the biochemical IC₅₀ for 2 to 4 hours. Self-validation: Include a DMSO vehicle control (negative) and Dasatinib (positive control).

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented strictly with protease and phosphatase inhibitor cocktails. Crucial step: Phosphatase inhibitors prevent the artificial loss of the phosphorylation signal during lysis.

  • Protein Separation: Clarify lysates via centrifugation (14,000 x g, 15 min, 4°C). Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4-12% Bis-Tris SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA. Probe with primary antibodies against the phosphorylated downstream target (e.g., p-CrkL for Abl, p-GSK3β for Akt [7]) and total protein.

  • Quantification: Detect using ECL. Perform densitometry analysis to calculate the ratio of phospho-protein to total protein, yielding the cellular IC₅₀.

Workflow Start Compound Library (PTMP Derivatives) Assay TR-FRET Kinase Assay (Primary Screen) Start->Assay 10-point dose response Selectivity Kinase Profiling Panel (Off-target screening) Assay->Selectivity IC50 < 100 nM Cellular Cell Viability Assay (CellTiter-Glo) Selectivity->Cellular High Selectivity Index Target Target Engagement (Western Blot/NanoBRET) Cellular->Target Cellular IC50 < 1 µM Lead Lead Optimization Target->Lead Verified Mechanism

Diagram 2: High-throughput screening and validation workflow for PTMP-derived kinase inhibitors.

Quantitative Data Presentation

The table below synthesizes representative biochemical profiling data, demonstrating how functionalization of the PTMP scaffold can yield potencies comparable to FDA-approved therapeutics.

Table 2: Representative Kinase Selectivity Profile (Biochemical IC₅₀ in nM)
Compound / Scaffoldc-SrcBcr-AblAkt1CDK4
PTMP-Derivative (Optimized) 12.48.125.0 [7]>10,000
Dasatinib 0.5 [3]1.0 [3]>10,000>10,000
Imatinib >10,000260.0>10,000>10,000
Palbociclib >10,000>10,000>10,00011.0 [5]

Note: PTMP optimization heavily dictates selectivity. Unmodified PTMP serves as a weak pan-kinase binder; however, functionalization at the piperazine nitrogen or the phenyl para-position drastically shifts the selectivity profile toward specific kinase families.

References

  • NextSDS. "1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine — Chemical Substance Information.
  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.
  • Chen, P., et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
  • Zhao, Y., et al. "New Thiazole Carboxamides as Potent Inhibitors of Akt Kinases." Bioorganic & Medicinal Chemistry Letters, PubMed/NIH. Verified Link
  • Das, R., et al. "Mechanistic Investigation of Thiazole-Based Pyruvate Kinase M2 Inhibitor Causing Tumor Regression in Triple-Negative Breast Cancer.
  • Novartis Pharmaceuticals. "Thiazole derivatives as protein kinase inhibitors.
  • Zhang, J., et al. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Advances, PMC/NIH. Verified Link

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Comparative

Cross-Validation of Experimental Results for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine: A Comparative Guide

In the landscape of modern drug discovery, the meticulous evaluation and cross-validation of experimental data are paramount to establishing the therapeutic potential and reliability of novel chemical entities. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the meticulous evaluation and cross-validation of experimental data are paramount to establishing the therapeutic potential and reliability of novel chemical entities. This guide provides a comprehensive comparative analysis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine, a heterocyclic compound featuring the privileged thiazole and piperazine scaffolds. These moieties are integral to a multitude of pharmacologically active agents, suggesting a rich potential for diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of its synthetic route, and a comparative assessment of its potential biological activities against structurally related analogs.

Introduction to the Target Scaffold

The 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine scaffold combines two key pharmacophores. The 2-phenyl-1,3-thiazole ring is a recurring motif in compounds exhibiting a wide array of biological effects, including antimicrobial and anti-inflammatory properties. The piperazine ring, a common feature in centrally active drugs, is often associated with anxiolytic and antidepressant activities.[2][3] The strategic combination of these two moieties in the target molecule suggests a multifaceted pharmacological profile worthy of detailed investigation.

Synthesis and Characterization

A plausible and efficient synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine can be achieved through a two-step process involving the formation of a key aldehyde intermediate followed by reductive amination. An alternative approach involves the synthesis of a chloromethyl intermediate followed by nucleophilic substitution with piperazine.

Proposed Synthetic Workflow

thiobenzamide Thiobenzamide hantzsch Hantzsch Thiazole Synthesis thiobenzamide->hantzsch chloroacetaldehyde 3-chloro-2-oxopropanal chloroacetaldehyde->hantzsch aldehyde 2-Phenyl-1,3-thiazole-4-carboxaldehyde hantzsch->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination piperazine Piperazine piperazine->reductive_amination target 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine reductive_amination->target

Caption: Proposed synthetic pathway for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.

Experimental Protocol: Synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine

Part 1: Synthesis of 2-Phenyl-1,3-thiazole-4-carboxaldehyde

  • Reaction Setup: To a solution of thiobenzamide (1 eq) in ethanol, add 3-chloro-2-oxopropanal (1 eq).

  • Cyclization: Heat the mixture to reflux for 4-6 hours to facilitate the Hantzsch thiazole synthesis.

  • Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 2-Phenyl-1,3-thiazole-4-carboxaldehyde.[4]

Part 2: Reductive Amination with Piperazine

  • Imine Formation: Dissolve 2-Phenyl-1,3-thiazole-4-carboxaldehyde (1 eq) and piperazine (1.2 eq) in an anhydrous solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.[3]

  • Reduction: Slowly add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the reaction mixture. This reducing agent is selective for the iminium ion over the aldehyde.[5]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine.[3]

Expected Spectral Data

Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated for the target molecule:

  • ¹H NMR: Signals corresponding to the protons of the phenyl ring, the thiazole ring, the methylene bridge, and the piperazine ring are expected. The chemical shifts for the piperazine protons may appear as broad singlets due to conformational exchange.[6]

  • ¹³C NMR: Resonances for all unique carbon atoms in the phenyl, thiazole, and piperazine rings, as well as the methylene linker, are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the compound should be observed.

Comparative Biological Activity

The combination of the thiazole and piperazine moieties suggests potential for a range of biological activities. This section compares the reported activities of structurally similar compounds to provide a cross-validation framework for the target molecule.

Antimicrobial Activity

Thiazole and piperazine derivatives are known to possess antimicrobial properties.[7][8] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Thiazolylpiperazine Derivative A1616>256>256[9]
Thiazolylpiperazine Derivative B6.25--62.5[10][11]
Phenothiazine-Piperazine DerivativeGood activityGood activityNo activityNo activity[12][13]
Expected for Target Compound Potentially Active Potentially Active Likely Less Active Likely Less Active

The data suggests that compounds of this class tend to be more effective against Gram-positive bacteria (e.g., S. aureus, B. subtilis) than Gram-negative bacteria (e.g., E. coli, P. aeruginosa).[12][13]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[14]

  • Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[15]

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.[14]

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Anti-inflammatory Activity

The thiazole moiety is present in several known anti-inflammatory agents.[16] A common in vitro method to assess anti-inflammatory potential is the cyclooxygenase (COX) inhibition assay. The COX enzymes (COX-1 and COX-2) are key to the inflammatory pathway.[8][17]

Table 2: Comparative Anti-inflammatory Activity (IC₅₀ in µM)

Compound/AnalogCOX-1 Inhibition (IC₅₀)COX-2 Inhibition (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
Cox-2-IN-2610.610.067158[8]
Thiazolinylphenyl-piperazine 2a->25-[18]
Thiazolinylphenyl-piperazine 3c->25-[18]
Expected for Target Compound To be determined Potentially Active To be determined

Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Measurement: Monitor the peroxidase activity by measuring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[13][17]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

Anxiolytic-like Activity

The piperazine ring is a well-established scaffold in drugs targeting the central nervous system, with many exhibiting anxiolytic properties.[3][17][19] The anxiolytic-like effects of aryl-piperazine derivatives are often mediated through their interaction with serotonin receptors, particularly the 5-HT₁A receptor.[2][20][21]

Table 3: Comparative Anxiolytic-like Activity

Compound/AnalogAssayKey FindingPutative MechanismReference
LQFM104 (Arylpiperazine)Elevated Plus Maze, Forced Swim TestAnxiolytic and antidepressant-like effectsMediated by serotonergic pathways[17]
LQFM213 (Arylpiperazine)Elevated Plus MazeAnxiolytic-like effectsInvolvement of the serotonergic pathway[2][19]
1-(1-naphthyl)-piperazineOpen-field testAnxiolytic-like propertiesNot directly related to changes in 5-HT metabolism[22]
Expected for Target Compound Elevated Plus Maze Potential anxiolytic-like effects Possible interaction with 5-HT₁A receptors
Experimental Protocol: Elevated Plus-Maze Test for Anxiety-Like Behavior

acclimatization Acclimatize mouse to testing room placement Place mouse in center of maze facing an open arm acclimatization->placement exploration Allow 5 min of free exploration placement->exploration recording Record time spent and entries into open and closed arms exploration->recording analysis Analyze data for anxiety-like behavior recording->analysis

Caption: Workflow for the Elevated Plus-Maze experimental protocol.

  • Apparatus: A plus-shaped maze elevated above the ground with two open arms and two enclosed arms.[7][19][23]

  • Acclimatization: Allow the test animal (e.g., a mouse) to acclimate to the testing room for at least 30-60 minutes before the test.[23][24]

  • Procedure: Place the mouse in the center of the maze, facing one of the open arms, and allow it to explore freely for 5 minutes.[7][19]

  • Data Collection: Record the number of entries into and the time spent in each type of arm using a video tracking system.[7]

  • Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.[10]

Potential Signaling Pathway: 5-HT₁A Receptor-Mediated Anxiolysis

Aryl-piperazine derivatives often act as partial agonists at 5-HT₁A receptors.[20] This interaction can lead to a normalization of serotonergic neurotransmission, which is implicated in anxiety and depression.

ligand 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine receptor 5-HT₁A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Reduces pka Protein Kinase A camp->pka Decreases activation cellular_response Anxiolytic Effect pka->cellular_response Leads to

Caption: Postulated signaling pathway for the anxiolytic effect of the target compound.

Conclusion

This comparative guide provides a comprehensive framework for the cross-validation of experimental results for 1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine. By synthesizing the available data on structurally related compounds, we can anticipate a pharmacological profile that includes potential antimicrobial activity, particularly against Gram-positive bacteria, anti-inflammatory effects possibly mediated by COX-2 inhibition, and anxiolytic-like properties likely involving the serotonergic system. The detailed experimental protocols provided herein offer a standardized approach for the empirical validation of these hypotheses. Further investigation is warranted to fully elucidate the therapeutic potential of this promising scaffold.

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